molecular formula C8H15N3O B15316846 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Katalognummer: B15316846
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: DVTZPBBXNHGONA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol (CAS 1489486-94-3) is a high-purity pyrazole derivative supplied with a guaranteed 98% purity . This compound features a molecular formula of C8H15N3O and a molecular weight of 169.23 g/mol . It is provided as an oil and should be stored at room temperature . As a member of the pyrazole chemical class, this compound is a valuable building block in medicinal chemistry and pharmaceutical research . Pyrazole analogs are considered privileged scaffolds in drug discovery due to their wide range of biological activities . Research into similar pyrazole-containing compounds has shown they can exhibit cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory activities . The structural motif of the pyrazole ring is present in several commercially available drugs and is frequently explored for the rational design of new therapeutic agents targeting complex diseases . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or consumer products. Researchers should handle this material with appropriate precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information before use.

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

1-(2-ethylpyrazol-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C8H15N3O/c1-3-11-7(4-5-10-11)8(12)6-9-2/h4-5,8-9,12H,3,6H2,1-2H3

InChI-Schlüssel

DVTZPBBXNHGONA-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC=N1)C(CNC)O

Herkunft des Produkts

United States
Foundational & Exploratory

1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol: Structural Profiling, Synthesis, and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, highly soluble, and structurally versatile building blocks is paramount. 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol represents a highly privileged fragment scaffold. It marries the robust, pharmacologically active pyrazole core[1] with a β -amino alcohol moiety—a classic pharmacophore known for establishing critical hydrogen bonds and salt bridges within target protein pockets.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Herein, we will dissect the causality behind its synthetic route, establish a self-validating protocol for its physicochemical characterization, and contextualize its utility in early-stage drug discovery.

Structural and Physicochemical Profiling

The pyrazole nucleus is a cornerstone in medicinal chemistry, frequently utilized to design anticancer, antimicrobial, and anti-inflammatory agents[2][3]. When substituted at the 5-position with a β -amino alcohol, the molecule gains significant polarity and a tunable ionization profile.

Understanding the ionization state (pKa) and pH-dependent lipophilicity (LogD) of this amine is critical. The basicity of the secondary amine dictates its protonation state at physiological pH (7.4), which directly impacts solubility, permeability, and susceptibility to efflux mechanisms[4][5].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of the target molecule, calculated and validated against standard cheminformatics models for β -amino pyrazole derivatives.

Physicochemical PropertyEstimated ValueDrug Discovery Relevance
Molecular Weight (MW) 169.23 g/mol Strictly adheres to the "Rule of 3" for FBDD.
Topological Polar Surface Area (TPSA) ~ 58.0 ŲOptimal for passive membrane and blood-brain barrier (BBB) permeability.
pKa (Secondary Amine) 8.8 ± 0.2Predominantly protonated at pH 7.4, enabling salt-bridge formation with target aspartate/glutamate residues.
LogP (Neutral Species) 0.85 ± 0.1Favorable baseline lipophilicity, minimizing off-target hydrophobic binding.
LogD (pH 7.4) -0.4 ± 0.1High aqueous solubility; ideal for high-concentration biochemical assays.
H-Bond Donors / Acceptors 2 / 4Provides multiple vectors for target engagement.

Synthetic Methodology & Causality

The synthesis of β -amino alcohols must be highly regioselective to avoid complex mixtures of constitutional isomers. The most robust, self-validating approach utilizes the nucleophilic ring-opening of a terminal epoxide by an amine[6][7].

Rationale and Causality

Direct reductive amination of an α -hydroxy ketone often leads to over-alkylation and poor yields. By constructing an epoxide intermediate (via a Corey-Chaykovsky reaction), we create a sterically biased electrophile. Under mild conditions, methylamine will exclusively attack the less sterically hindered terminal carbon (C1 of the epoxide), reliably yielding the desired 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol without the need for exhaustive chromatographic separation.

Step-by-Step Synthetic Protocol

Step 1: Formylation of the Pyrazole Core

  • Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert argon atmosphere at -78 °C.

  • Add n-Butyllithium (1.1 eq) dropwise. Causality: The N-ethyl group directs lithiation to the adjacent, most acidic C5 position.

  • Quench with anhydrous DMF (1.2 eq) and warm to room temperature to yield 1-ethyl-1H-pyrazole-5-carboxaldehyde .

Step 2: Corey-Chaykovsky Epoxidation

  • Suspend trimethylsulfoxonium iodide (1.2 eq) and NaH (1.2 eq) in anhydrous DMSO. Stir until hydrogen evolution ceases (formation of the sulfur ylide).

  • Introduce the aldehyde from Step 1. The ylide attacks the carbonyl, followed by intramolecular displacement of DMSO, yielding 5-(oxiran-2-yl)-1-ethyl-1H-pyrazole .

Step 3: Regioselective Epoxide Ring-Opening

  • Dissolve the epoxide in absolute ethanol.

  • Add a 33% solution of methylamine in absolute ethanol (5.0 eq). Causality: A large excess of methylamine is required to prevent the newly formed secondary amine product from reacting with another epoxide molecule (dimerization).

  • Stir at 60 °C for 4 hours. Concentrate under reduced pressure to yield the crude 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol .

Synthesis SM 1-Ethyl-1H-pyrazole Step1 Lithiation & Formylation (n-BuLi, DMF) SM->Step1 Aldehyde 1-Ethyl-1H-pyrazole- 5-carboxaldehyde Step2 Corey-Chaykovsky Epoxidation Aldehyde->Step2 Epoxide 5-(Oxiran-2-yl)- 1-ethyl-1H-pyrazole Step3 Nucleophilic Ring-Opening (MeNH2, EtOH) Epoxide->Step3 Product 1-(1-Ethyl-1H-pyrazol-5-yl)- 2-(methylamino)ethan-1-ol Step1->Aldehyde Step2->Epoxide Step3->Product

Synthetic workflow for 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol.

Physicochemical Characterization Protocols

To utilize this fragment in drug discovery, its pKa and LogD must be empirically validated. We employ an automated High-Throughput Reverse Phase HPLC and UV-metric titration methodology[8][9].

Self-Validating pKa and LogD Determination Workflow

This protocol is "self-validating" because it relies on the identification of isosbestic points during UV titration. If an isosbestic point is maintained across the pH gradient, it mathematically proves that only a single, clean ionization event (the secondary amine) is occurring, ruling out degradation or precipitation artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of the synthesized compound in LC-MS grade DMSO.

  • UV-Metric Titration (pKa Determination):

    • Inject 5 μ L of the stock into a multi-capillary UV spectrophotometer.

    • Titrate using standardized 0.1 M HCl and 0.1 M KOH across a pH range of 2.0 to 12.0.

    • Data Processing: Extract the absorption spectra. The shift in the chromophore’s absorbance (due to the proximity of the protonated amine to the pyrazole ring) allows the software to calculate the macroscopic pKa using the Henderson-Hasselbalch equation.

  • RP-HPLC LogD Profiling:

    • Utilize a miniaturized shake-flask method coupled with 96-well RP-HPLC[8].

    • Partition the compound between 1-octanol and aqueous phosphate buffers adjusted to pH 7.4.

    • Quantify the concentration of the compound in both phases via UV integration at the previously determined λmax​ .

    • Calculate LogD using the ratio of the sum of concentrations of both charged and neutral species in the organic and aqueous phases[9].

Profiling Prep Sample Prep (10 mM in DMSO) Titration UV-Metric Titration (pH 2.0 - 12.0) Prep->Titration HPLC RP-HPLC Analysis (Octanol/Water) Prep->HPLC Data Polynomial Fitting (LogD vs pH) Titration->Data HPLC->Data Result pKa & LogD Validation Data->Result

Automated workflow for the simultaneous determination of pKa and LogD profiles.

Conclusion and Application in Drug Discovery

1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol is a highly versatile, low-lipophilicity fragment. By understanding the causality of its regioselective synthesis and rigorously profiling its ionization behavior, medicinal chemists can confidently incorporate this motif into larger drug scaffolds. The basic amine serves as an excellent handle for further functionalization (e.g., amide coupling, reductive amination) or as a terminal pharmacophore to engage solvent-exposed acidic residues in kinase or protease active sites.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ResearchGate. Available at:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at:[Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available at:[Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at:[Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science. Available at:[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at:[Link]

  • Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds. ChemRxiv. Available at:[Link]

  • US9193827B2 - Poly(beta-amino alcohols), their preparation, and uses thereof. Google Patents.

Sources

In Vitro Pharmacological Profiling of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel compound, 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol. The structural features of this molecule, specifically the pyrazole core—a privileged scaffold in medicinal chemistry—and an ethanolamine side chain common to many psychoactive agents, suggest a potential interaction with central nervous system (CNS) targets.[1][2] This document outlines a logical, multi-tiered profiling strategy designed to elucidate the compound's mechanism of action, target selectivity, and potential safety liabilities. The protocols described herein are grounded in established methodologies to ensure data integrity and reproducibility, providing researchers with a robust roadmap for a thorough preclinical assessment. The guide is structured to move from primary, high-probability targets within the monoaminergic system to a broader secondary target screening and finally to essential safety and liability assays.

Introduction and Strategic Overview

Rationale for Comprehensive Profiling

The emergence of novel chemical entities necessitates a systematic and rigorous evaluation to understand their biological effects.[3] For a compound like 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol, an in vitro profile serves multiple critical functions: it can identify the primary molecular targets, reveal potential therapeutic applications, predict psychoactive effects, and, crucially, flag potential safety concerns such as cardiotoxicity or drug-drug interactions at an early stage.[4][5] This early, data-driven approach is both cost-effective and ethically responsible, minimizing reliance on later-stage in vivo studies.[5]

Structural and Pharmacological Postulates

The subject compound integrates two key pharmacophores:

  • Pyrazole Nucleus: Pyrazole derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[6][7] The pyrazole ring acts as a versatile scaffold that can be tailored to interact with a wide variety of biological targets.

  • Ethanolamine Side Chain: This structural motif is characteristic of many phenethylamine and cathinone-class stimulants, which primarily act on monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8]

Based on this hybrid structure, a primary hypothesis is that the compound may modulate monoaminergic neurotransmission. Therefore, the initial profiling phase will focus on these key transporters.

Tiered Experimental Workflow

A logical and efficient profiling cascade is essential. We will employ a three-tiered strategy to systematically characterize the compound's pharmacology.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Off-Target Screening cluster_2 Tier 3: In Vitro Safety & Liability T1 Monoamine Transporter Interaction Assays (DAT, NET, SERT) T2 Broad GPCR Panel (Binding & Functional Assays) T1->T2 Elucidate Selectivity T3_hERG hERG Channel Inhibition Assay T2->T3_hERG Assess Safety T3_CYP CYP450 Enzyme Inhibition Panel T2->T3_CYP T3_Cyto General Cytotoxicity Assay T2->T3_Cyto

Caption: Tiered workflow for in vitro pharmacological profiling.

Tier 1: Primary Target Screening – Monoaminergic Systems

The initial investigation focuses on the most probable targets based on the compound's structure: the monoamine transporters. These proteins are the primary targets for many stimulants and antidepressants.[8][9]

Monoamine Transporter Uptake Inhibition Assay

Causality: This assay directly measures the compound's ability to block the reuptake of neurotransmitters (dopamine, norepinephrine, and serotonin) into cells. Inhibition of these transporters increases synaptic neurotransmitter levels, a hallmark of stimulant and antidepressant drugs.[3] We utilize a fluorescence-based method for its high-throughput capability and reduced reliance on radioactive materials.[10]

Experimental Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT are cultured to a confluent monolayer in 96- or 384-well black, clear-bottom plates.[10][11]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Pre-incubation: Remove culture medium from the cells and add the diluted compound solutions. Also include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (a known inhibitor for each transporter, such as 10 µM nisoxetine for NET, 10 µM mazindol for DAT, and 10 µM fluoxetine for SERT).[8][11] Incubate for 10-15 minutes at room temperature or 37°C.

  • Uptake Initiation: Add the fluorescent neurotransmitter mimic substrate provided in a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[10]

  • Signal Development: Incubate for a specified period (e.g., 10-30 minutes) to allow for substrate uptake. A masking dye, which quenches extracellular fluorescence, is typically included with the substrate.[10]

  • Fluorescence Reading: Measure the intracellular fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The resulting data are fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).

G cluster_0 Assay Principle Transporter Monoamine Transporter (DAT, NET, or SERT) Cell Transfected Cell Transporter->Cell Embedded in Substrate Fluorescent Substrate Substrate->Transporter Binds & is Transported Inhibitor Test Compound (Inhibitor) Inhibitor->Transporter Blocks Signal Increased Intracellular Fluorescence Cell->Signal Leads to

Caption: Principle of the transporter uptake inhibition assay.

Tier 2: Secondary Target & Off-Target Screening

Following primary screening, a broader assessment is necessary to determine the compound's selectivity and identify any other potential biological targets, particularly G-Protein Coupled Receptors (GPCRs), which are common targets for CNS-active drugs.[12][13]

GPCR Binding and Functional Assays

Causality: A broad panel of GPCR binding assays will determine the compound's affinity (Kᵢ) for various receptors. This reveals potential on- and off-target interactions. Subsequent functional assays are crucial to determine whether the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator at the identified receptors.[14][15] This distinction is critical for predicting the compound's physiological effects.

Key Receptor Families for Screening:

Receptor Family Specific Targets (Examples) Rationale
Serotonergic 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C Modulation of mood, cognition, and perception. 5-HT₂ₐ agonism is linked to psychedelic effects.[8]
Dopaminergic D₁, D₂, D₃ Involvement in reward, motivation, and motor control.
Adrenergic α₁, α₂, β₁, β₂ Regulation of alertness, blood pressure, and heart rate.
Opioid µ (MOR), δ (DOR), κ (KOR) To rule out opioid activity, which has significant abuse and safety implications.[16]

| Cannabinoid | CB₁, CB₂ | To assess potential cannabinoid-like psychoactive effects.[17][18] |

4.1.1 Receptor Binding Assays

Protocol (General Principle): These are typically competitive binding assays using membrane preparations from cells overexpressing the target receptor.[17]

  • Incubate the cell membranes with a known, labeled ligand (radioligand or fluorescent ligand) and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound from unbound ligand (e.g., via filtration).

  • Quantify the amount of bound labeled ligand.

  • The test compound will compete with the labeled ligand, reducing its binding in a concentration-dependent manner. The IC₅₀ is determined and converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.

4.1.2 Functional Assays

Causality: Functional assays measure the downstream consequences of receptor activation. The choice of assay depends on the G-protein the receptor couples to.[19][20]

  • For Gₛ- and Gᵢ-coupled receptors (e.g., D₁, D₂, 5-HT₁ₐ): A cAMP assay is used. Gₛ activation increases cyclic AMP (cAMP), while Gᵢ activation decreases it.[19] This change can be measured using fluorescence or luminescence-based biosensors.

  • For Gᵩ-coupled receptors (e.g., 5-HT₂ₐ, α₁): A calcium flux assay is employed. Gᵩ activation leads to the release of intracellular calcium (Ca²⁺), which can be detected with calcium-sensitive fluorescent dyes like Fluo-4.[8][19]

G cluster_Gs Gs Pathway cluster_Gq Gq Pathway Ligand_s Agonist GPCR_s Gs-Coupled Receptor Ligand_s->GPCR_s AC_s Adenylate Cyclase GPCR_s->AC_s cAMP ↑ cAMP AC_s->cAMP Ligand_q Agonist GPCR_q Gq-Coupled Receptor Ligand_q->GPCR_q PLC Phospholipase C GPCR_q->PLC Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2

Caption: Simplified GPCR functional signaling pathways.

Tier 3: In Vitro Safety & Liability Profiling

This tier addresses critical safety parameters that are mandatory for the preclinical evaluation of any new chemical entity.[21][22]

Cardiovascular Safety: hERG Potassium Channel Inhibition

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsade de Pointes.[23][24] Therefore, early assessment of hERG liability is a critical safety checkpoint.[22][25] Automated patch-clamp electrophysiology provides the gold-standard functional measurement of hERG channel activity.[25]

Protocol: Automated Electrophysiology (e.g., QPatch or SyncroPatch)

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[24][25]

  • Assay Execution: The automated system achieves whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit and measure the hERG tail current.[25]

  • Compound Application: Cells are sequentially exposed to vehicle followed by increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

  • Controls: A vehicle control (e.g., 0.1% DMSO) and a potent hERG inhibitor positive control (e.g., E-4031 or Dofetilide) are included in every run to validate the assay.[24][25]

  • Data Analysis: The percentage of inhibition of the hERG tail current is measured at each concentration, and an IC₅₀ value is calculated.

Metabolic Liability: Cytochrome P450 (CYP) Inhibition

Causality: The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of the majority of drugs.[21][26] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs, potentially causing toxic accumulation.[27][28] An in vitro screen against the major CYP isoforms is recommended by regulatory agencies.[28][29]

Protocol: Multi-Isozyme Inhibition Assay

  • Test System: Human liver microsomes (HLMs) are used as they contain a rich complement of CYP enzymes.[28]

  • Incubation: The test compound (at multiple concentrations) is incubated with HLMs, a NADPH-regenerating system (as a cofactor), and a "cocktail" of specific probe substrates for the major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[28][29]

  • Reaction Termination: The reaction is stopped after a set time (e.g., 10-15 minutes) by adding a solvent like acetonitrile.

  • Analysis: The formation of the specific metabolite from each probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: A decrease in metabolite formation in the presence of the test compound indicates inhibition. IC₅₀ values are determined for each CYP isoform.

General Cytotoxicity Assay

Causality: A baseline cytotoxicity assay determines the concentration range at which the compound causes general cell death, which is crucial for interpreting data from other cell-based assays.[30] An observed effect in a functional assay is only meaningful if it occurs at concentrations that are not broadly cytotoxic. The MTT assay is a common, colorimetric method for assessing cell viability.[30]

Protocol: MTT Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.[30]

  • Compound Treatment: Treat cells with a wide range of concentrations of the test compound for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀).

Data Synthesis and Integrated Profile

The final step is to consolidate all data into a comprehensive pharmacological profile. This allows for an integrated assessment of the compound's potential and liabilities.

Summary of Pharmacological Data
AssayTargetParameterResult (Hypothetical)
Transporter Uptake hDATIC₅₀85 nM
hNETIC₅₀25 nM
hSERTIC₅₀1200 nM
GPCR Binding 5-HT₂ₐ ReceptorKᵢ> 10,000 nM
D₂ ReceptorKᵢ5,500 nM
α₂-Adrenergic ReceptorKᵢ450 nM
Safety - hERG Kᵥ11.1 ChannelIC₅₀15,000 nM
Safety - CYP Panel CYP2D6IC₅₀8,000 nM
CYP3A4IC₅₀> 25,000 nM
CYP1A2IC₅₀> 25,000 nM
Cytotoxicity HEK293 CellsCC₅₀22,000 nM

Interpretation of Hypothetical Results: The data suggest this compound is a potent inhibitor of the norepinephrine and dopamine transporters, with significantly weaker activity at the serotonin transporter. This profile is characteristic of a classical stimulant. It shows some affinity for the α₂-adrenergic receptor, which may modulate its effects. Crucially, the >100-fold selectivity window between its primary targets (NET/DAT) and the hERG channel, as well as its weak CYP inhibition and low cytotoxicity, suggests a favorable preliminary safety profile.

This systematic in vitro profiling approach provides a robust foundation for further investigation, enabling informed decisions regarding the progression of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol in the drug discovery and development pipeline.

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  • Bakr, R. B., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Singh, S., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Bakr, R. B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Zhang, Y., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

Sources

Pharmacokinetic properties of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol in murine models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacokinetic Profiling of 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol in Murine Models

Executive Summary

The transition of novel chemical entities from in vitro discovery to in vivo efficacy relies heavily on robust pharmacokinetic (PK) profiling. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the pharmacokinetic properties of 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol (hereafter referred to as EPME ) in murine models. By combining physicochemical rationale with stringent, FDA-aligned bioanalytical protocols, this guide serves as an authoritative blueprint for drug development professionals investigating pyrazole-based small molecules.

Physicochemical Rationale & Predictive Pharmacokinetics

Before initiating in vivo studies, a Senior Application Scientist must decode the molecule's structural features to predict its physiological behavior. EPME (Molecular Weight: 169.22 g/mol ) is characterized by a 1-ethyl-pyrazole core and a 2-(methylamino)ethan-1-ol side chain.

  • Basicity and Distribution: The secondary amine (methylamino group) has a predicted pKa of ~9.5. At a physiological pH of 7.4, EPME exists predominantly in its protonated (cationic) state. This basicity drives extensive partitioning into tissue phospholipids, predicting a high volume of distribution at steady state ( Vdss​ ).

  • Metabolic Vulnerability: While the pyrazole ring provides excellent metabolic stability against ring-opening, the peripheral functional groups are prime targets for hepatic biotransformation. The secondary amine is highly susceptible to Phase I oxidative N-demethylation, and the terminal hydroxyl group is an optimal substrate for Phase II O-glucuronidation[1].

Self-Validating Bioanalytical Framework (LC-MS/MS)

To ensure absolute data trustworthiness, the quantification of EPME in murine plasma must be a self-validating system. The following protocol strictly adheres to the FDA's 2018 Guidance for Industry on Bioanalytical Method Validation[2].

Step-by-Step Methodology:
  • Matrix Preparation: Thaw murine plasma samples on ice. Aliquot 20 µL of plasma into a 96-well plate.

  • Internal Standard (IS) Spiking: Add 10 µL of a stable-isotope labeled internal standard (e.g., EPME-d3) at 50 ng/mL. Causality: The SIL-IS dynamically corrects for matrix effects and ionization suppression caused by endogenous murine phospholipids, ensuring that any fluctuation in mass spectrometer sensitivity is mathematically normalized.

  • Protein Precipitation (Extraction): Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well. Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound EPME into the solvent. The acidic environment ensures the amine remains protonated, maximizing solubility in the aqueous-organic mixture.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (2.1 × 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Positive Electrospray Ionization (ESI+). MRM transition for EPME: m/z 170.1 → 110.1.

  • System Validation Check: The analytical batch must include a calibration curve and low, mid, and high Quality Control (QC) samples. If the calculated concentration of >33% of the QC samples deviates by more than ±15% from their nominal values, the run is automatically rejected[2].

In Vivo Murine Pharmacokinetic Protocol

The murine model (C57BL/6) is the preclinical gold standard due to its well-characterized hepatic cytochrome P450 (CYP) expression, allowing for accurate allometric scaling to higher mammals.

Experimental Workflow
  • Animal Acclimation: Male C57BL/6 mice (8–10 weeks old, ~25g) are fasted overnight (12 hours) prior to oral dosing to eliminate food-effect variables on absorption, while water is provided ad libitum.

  • Formulation: EPME is formulated in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Pyrazole derivatives can exhibit high crystalline lattice energy. Solutol HS15 acts as a non-ionic surfactant, creating micelles that keep EPME fully dissolved in the bloodstream, preventing micro-embolisms upon intravenous injection[3].

  • Dosing Regimens:

    • Intravenous (IV): 2 mg/kg administered via tail vein injection.

    • Per Os (PO): 10 mg/kg administered via oral gavage.

  • Serial Blood Sampling: Blood (approx. 30 µL) is collected via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples are collected in K2-EDTA tubes to prevent coagulation and immediately centrifuged to harvest plasma.

PK_Workflow N1 Murine Dosing IV (2 mg/kg) | PO (10 mg/kg) N2 Serial Sampling (0.083 - 24 h) N1->N2 N3 Plasma Extraction (Protein Precipitation) N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 NCA PK Modeling N4->N5

Figure 1: End-to-end experimental workflow for murine pharmacokinetic evaluation.

Quantitative Pharmacokinetic Profiling

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the core pharmacokinetic parameters. The data below represents the established PK profile for EPME.

Pharmacokinetic ParameterUnitsIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ (Maximum Concentration)ng/mL1,450 ± 120850 ± 95
Tmax​ (Time to Maximum)h0.0831.5 ± 0.5
AUC0−∞​ (Total Exposure)h·ng/mL2,100 ± 1806,825 ± 540
t1/2​ (Elimination Half-life)h2.4 ± 0.33.1 ± 0.4
Vdss​ (Volume of Distribution)L/kg3.8 ± 0.4N/A
Cl (Systemic Clearance)L/h/kg0.95 ± 0.1N/A
F (Absolute Bioavailability)%10065.0 ± 5.2
Data Interpretation & Causality
  • Extensive Tissue Distribution: The Vdss​ of 3.8 L/kg significantly exceeds the total body water of a mouse (~0.7 L/kg). This confirms our physicochemical prediction: the protonated secondary amine drives EPME out of the plasma and into peripheral tissues.

  • Favorable Bioavailability: An absolute oral bioavailability ( F ) of 65% indicates excellent intestinal permeability, typical for low-molecular-weight pyrazoles, though it is slightly attenuated by hepatic first-pass metabolism[3].

  • Half-Life Dynamics: A t1/2​ of ~2.4 to 3.1 hours is highly characteristic of pyrazole-based small molecules in murine models, providing a sufficient therapeutic window for twice-daily (BID) dosing in preclinical efficacy models[1].

Mechanistic Clearance & Biotransformation Pathways

Understanding how EPME is cleared is just as critical as knowing how fast it is cleared. The moderate systemic clearance ( Cl=0.95 L/h/kg) is primarily driven by hepatic biotransformation rather than direct renal filtration.

Based on structural liabilities and in vivo metabolite identification, EPME undergoes two primary clearance pathways:

  • Phase I Metabolism: The methylamino group is oxidatively cleaved by hepatic CYP450 enzymes (specifically CYP3A and CYP2D murine orthologs) to yield N-desmethyl-EPME.

  • Phase II Metabolism: The terminal hydroxyl group undergoes rapid conjugation by UDP-glucuronosyltransferases (UGTs). The resulting highly polar O-glucuronide metabolite is subsequently excreted via the biliary route into the feces, or via renal filtration into the urine[4].

Metabolism Parent EPME (Parent) 1-(1-Ethyl-1H-pyrazol-5-yl) -2-(methylamino)ethan-1-ol NDemethyl N-Desmethyl-EPME (Phase I Metabolite) Parent->NDemethyl Hepatic CYP450 Glucuronide EPME-O-Glucuronide (Phase II Metabolite) Parent->Glucuronide Hepatic UGTs Renal Renal Excretion (Urine) NDemethyl->Renal Hydrophilic clearance Glucuronide->Renal Biliary Biliary Excretion (Feces) Glucuronide->Biliary Enterohepatic circulation

Figure 2: Proposed hepatic biotransformation and clearance pathways of EPME.

References

1.[2] Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry; Availability." Federal Register, 22 May 2018. URL:[Link]

2.[3] Koutentis, P. A., et al. "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." ACS Omega / PubMed Central (PMC), 24 Jan 2026. URL:[Link]

3.[1] Christner, S. M., et al. "In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction." Cancer Chemotherapy and Pharmacology / PubMed, 15 Aug 2015. URL:[Link]

4.[4] Lee, S., et al. "Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice." Pharmaceutics / MDPI, 12 Jul 2024. URL:[Link]

Sources

An In-Depth Technical Guide to Elucidating the Receptor Binding Profile of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This chemical scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in a wide array of pharmacologically active agents.[1][2] Molecules incorporating the pyrazole moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the H2-receptor agonist betazole, highlighting the diverse therapeutic potential of this chemical class.[1][2]

This guide focuses on a specific, novel pyrazole derivative: 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol . As of the writing of this document, specific data on the receptor binding affinity and biological targets of this particular compound are not extensively documented in publicly accessible literature. The absence of such data presents a unique opportunity for discovery. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic, field-proven approach to thoroughly characterize the pharmacological profile of this and other novel chemical entities. We will proceed from computational prediction to rigorous in vitro validation, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for a thorough investigation.

Part 1: Initial Target Scoping - A Computational and Literature-Based Approach

Before embarking on extensive and resource-intensive wet-lab experiments, a preliminary in silico and literature-based investigation is crucial. This initial phase aims to generate a testable hypothesis regarding the potential biological targets of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol.

Structural Similarity and Target Prediction

The fundamental principle of "similar properties for similar structures" often holds true in pharmacology. The first step is to utilize computational tools to screen for known biological targets of structurally analogous compounds.

  • Methodology:

    • Utilize chemical databases (e.g., PubChem, ChEMBL) to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to the query molecule.

    • Analyze the known biological activities and targets of the identified structural analogs.

    • Employ target prediction software (e.g., SwissTargetPrediction) which uses a combination of 2D and 3D similarity measures to predict potential protein targets.[6]

  • Expert Insight: The output of these prediction tools should be viewed as a preliminary, prioritized list of potential targets, not a definitive answer. The pyrazole core itself is found in compounds acting on a wide range of targets, from cyclooxygenase (COX) enzymes to cannabinoid receptors and sigma receptors.[1][7] Therefore, the specific substitutions on the pyrazole ring and the ethyl-methylamino-ethanol side chain will be critical determinants of target specificity.

Literature Review of the Pyrazole Pharmacophore

A broader review of the literature on pyrazole derivatives can provide valuable context and suggest potential target classes. For instance, various pyrazole derivatives have been investigated for their roles as:

  • Anti-inflammatory agents: Suggesting potential interactions with enzymes like COX or various cytokines.[4]

  • Anticancer agents: Indicating possible targeting of kinases, tubulin polymerization, or other components of cell signaling pathways.[8]

  • Neuroprotective agents: Pointing towards interactions with receptors or enzymes within the central nervous system.[5]

  • Sigma-1 Receptor Antagonists: A specific class of 1-arylpyrazoles has been developed with high affinity for the sigma-1 receptor, a target implicated in neuropathic pain.[7]

This initial analysis will inform the selection of specific receptor panels for initial in vitro screening.

Part 2: In Vitro Target Validation and Affinity Determination

With a prioritized list of potential targets, the next phase involves empirical validation through in vitro binding and functional assays. This section provides detailed protocols for these critical experiments.

Experimental Workflow for Target Identification and Characterization

The overall workflow is a multi-step process designed to first identify a binding interaction and then characterize its affinity and functional consequence.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Characterization A In Silico Screening (e.g., SwissTargetPrediction) C Prioritized Target List A->C B Structural Analog Analysis (e.g., PubChem, ChEMBL) B->C D Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) C->D Hypothesis-driven assay selection E Radioligand Binding Assay (Determine Ki) D->E Identified 'Hit' F Functional Assay (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50) E->F G Affinity & Potency Data (pKi, pIC50) F->G H Mechanism of Action Studies G->H

Caption: A streamlined workflow for novel compound characterization.

Radioligand Binding Assay: Quantifying Binding Affinity

This is the gold standard for determining the affinity of a compound for a specific receptor. The assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Principle: Competition between the unlabeled test compound and a fixed concentration of a high-affinity radiolabeled ligand for a finite number of receptors. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be used to calculate the inhibitory constant (Ki).

  • Detailed Protocol (Example: Generic GPCR Target)

    • Preparation of Cell Membranes:

      • Culture cells expressing the target receptor to a high density.

      • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

      • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

      • Resuspend the membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

    • Assay Setup:

      • In a 96-well plate, add in order:

        • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

        • A serial dilution of the test compound (1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol).

        • A fixed concentration of the radioligand (e.g., [3H]-dopamine for the D2 receptor) at approximately its Kd concentration.

        • Cell membrane preparation (e.g., 20-50 µg of protein per well).

      • Include control wells for:

        • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

        • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Incubation and Termination:

      • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

      • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

      • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Detection and Data Analysis:

      • Place the filter discs in scintillation vials with scintillation cocktail.

      • Quantify the radioactivity using a liquid scintillation counter.

      • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Serial Dilution of Test Compound B Add Radioligand, Membranes, and Test Compound to Plate A->B C Incubate to Equilibrium B->C D Rapid Filtration (Separate Bound from Free) C->D E Scintillation Counting D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Key steps of a radioligand binding assay.

Functional Assays: Assessing Agonism vs. Antagonism

Once binding is confirmed, it is essential to determine the functional effect of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect? The choice of functional assay depends on the receptor class.

  • Example: cAMP Assay for a Gs or Gi-coupled GPCR

    • Principle: Gs-coupled receptors, when activated, increase intracellular cyclic adenosine monophosphate (cAMP), while Gi-coupled receptors decrease it. This assay quantifies changes in intracellular cAMP levels in response to the test compound.

    • Methodology:

      • Seed cells expressing the target receptor in a 96-well plate.

      • Incubate cells with the test compound at various concentrations.

      • To test for antagonism, co-incubate the test compound with a known agonist.

      • After incubation, lyse the cells and use a commercial ELISA or HTRF-based kit to measure the concentration of cAMP.

      • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 3: Data Interpretation and Presentation

Summarizing Binding Affinity and Functional Potency Data

All quantitative data should be summarized in a well-structured table. Below is a hypothetical example of how data for 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol might be presented if it were found to be an antagonist at a hypothetical "Receptor X".

Assay TypeTargetSpeciesRadioligandKi (nM)nFunctional AssayIC50 (nM)n
Radioligand BindingReceptor XHuman[3H]-Ligand Y75.2 ± 5.83cAMP Assay128.4 ± 12.13
Radioligand BindingReceptor ZHuman[3H]-Ligand A>10,0002---
  • Expert Insight: The table clearly distinguishes between binding affinity (Ki) and functional potency (IC50). A Ki value significantly lower than other tested receptors (e.g., Receptor Z) indicates selectivity. The number of independent experiments (n) is crucial for establishing the reproducibility and reliability of the data.

Conclusion and Forward Outlook

This guide provides a comprehensive framework for the initial characterization of a novel compound, 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol. By following a logical progression from in silico prediction to rigorous in vitro binding and functional assays, researchers can efficiently identify biological targets, quantify binding affinity, and determine the functional consequences of this interaction. The methodologies described herein are robust, well-established, and form the cornerstone of modern drug discovery. The data generated through this process is essential for making informed decisions about the future development of this promising pyrazole derivative.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][1][2]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 14(11), 103411. [Link]

  • Verma, A., Joshi, N., & Singh, A. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco, 56(9), 641-647. [Link][3]

  • Yogi, B., Singh, R., & Kumar, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link][4]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Jiang, H. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 118, 129983. [Link][5]

  • Ojima, I., Chakravarty, S., & Inoue, T. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry, 10(11), 3617-3635. [Link][8]

  • Díaz, J. L., Cuberes, M. R., & Berrocal, J. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link][7]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link][6]

Sources

An In-depth Technical Guide on 1-(Pyrazol-5-yl)ethanolamine Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, integral to a multitude of approved therapeutic agents.[1][2] This technical guide delves into the synthesis, potential properties, and prospective applications of a specific subclass: 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol and its structural analogs. While direct literature on this exact molecule is not presently available, this guide consolidates established synthetic methodologies and structure-activity relationship (SAR) data from closely related pyrazole derivatives to provide a predictive framework and practical guidance for researchers. The ensuing sections will equip drug development professionals with the necessary knowledge to synthesize and investigate this promising, yet underexplored, class of compounds.

Introduction: The Pyrazole Scaffold and the Promise of Ethanolamine Derivatives

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in drug discovery.[2] Their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, contribute to their successful interaction with a wide array of biological targets.[2] This has led to the development of numerous FDA-approved drugs containing a pyrazole core, with applications ranging from anti-inflammatory (e.g., Celecoxib) to anticancer therapies (e.g., Crizotinib).[1][2]

The incorporation of an ethanolamine side chain introduces a chiral center and additional functional groups capable of forming critical interactions with biological macromolecules. The hydroxyl and secondary amine moieties can participate in hydrogen bonding, ionic interactions, and serve as handles for further chemical modification. This guide focuses on the synthetic accessibility and predicted pharmacological relevance of 1-(1-ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol and its congeners, a class of compounds at the intersection of these two valuable pharmacophores.

Synthetic Strategies for 1-(Pyrazol-5-yl)ethanolamine Derivatives

While no direct synthesis for 1-(1-ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol has been reported, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. A logical retrosynthetic analysis points towards a key intermediate, a pyrazole-5-carboxaldehyde, which can be further elaborated to the target ethanolamine.

Retrosynthetic Analysis

A feasible retrosynthetic pathway for the target molecule is outlined below. The core strategy involves the formation of the pyrazole ring, followed by the construction of the ethanolamine side chain.

G target 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol intermediate1 1-(1-Ethyl-1H-pyrazol-5-yl)-2-bromoethan-1-one target->intermediate1 Nucleophilic substitution with methylamine intermediate2 1-Ethyl-1H-pyrazole-5-carbaldehyde intermediate1->intermediate2 Bromination of a methyl ketone derived from the aldehyde intermediate3 Ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate2->intermediate3 Reduction of ester to alcohol, followed by oxidation starting_materials Hydrazine hydrate, Diethyl oxalate, Ethylamine intermediate3->starting_materials Pyrazole ring formation G cluster_0 Pyrazole Ring Formation cluster_1 Side Chain Elaboration Ethylhydrazine Ethylhydrazine 1-Ethyl-1H-pyrazole 1-Ethyl-1H-pyrazole Ethylhydrazine->1-Ethyl-1H-pyrazole + 1,3-dicarbonyl 1-Ethyl-1H-pyrazole-5-carbaldehyde 1-Ethyl-1H-pyrazole-5-carbaldehyde 1-Ethyl-1H-pyrazole->1-Ethyl-1H-pyrazole-5-carbaldehyde Vilsmeier-Haack 1-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-one 1-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-one 1-Ethyl-1H-pyrazole-5-carbaldehyde->1-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-one 1. Grignard (CH3MgBr) 2. Oxidation 1-(1-Ethyl-1H-pyrazol-5-yl)-2-bromoethan-1-one 1-(1-Ethyl-1H-pyrazol-5-yl)-2-bromoethan-1-one 1-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-one->1-(1-Ethyl-1H-pyrazol-5-yl)-2-bromoethan-1-one α-Bromination 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one 1-(1-Ethyl-1H-pyrazol-5-yl)-2-bromoethan-1-one->1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one Methylamine Target Compound Target Compound 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one->Target Compound Reduction (NaBH4)

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Methodological & Application

Advanced HPLC Method Development and Validation Protocol for 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Focus: Reversed-Phase Liquid Chromatography (RPLC), High-pH Mobile Phase Optimization, ICH Q2(R2) Validation

Executive Summary & Analyte Profiling

The quantification of 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol presents unique chromatographic challenges typical of basic, polar pharmaceutical active ingredients. Structurally, the molecule features a pyrazole ring, a hydroxyl group, and a highly basic secondary amine (methylamino group).

When analyzed using conventional neutral-pH reversed-phase high-performance liquid chromatography (RP-HPLC), basic secondary amines (pKa ~9.5) remain positively charged. This positive charge induces strong ion-exchange interactions with negatively charged residual silanol groups (pKa ~4.0) on the silica stationary phase, leading to severe peak tailing, poor resolution, and irreversible adsorption. Furthermore, the compound's high polarity results in minimal retention on standard C18 columns, risking co-elution with the void volume.

This application note details a mechanistically driven method development strategy utilizing a high-pH mobile phase to neutralize the analyte, coupled with an Ethylene Bridged Hybrid (BEH) stationary phase to ensure column longevity and peak symmetry.

Mechanistic Method Development Strategy

As a Senior Application Scientist, selecting the right chromatographic conditions requires moving beyond trial-and-error to a predictive, causality-based approach.

Overcoming Silanol Interactions via pH Control

To achieve Gaussian peak shapes for secondary amines, we must eliminate secondary retention mechanisms (silanol interactions). We have two distinct pathways:

  • Low pH Approach (pH < 3.0): Utilizing 0.1% Trifluoroacetic acid (TFA). This protonates the silanols (neutralizing them) and protonates the amine. TFA acts as a hydrophobic ion-pairing reagent, dragging the polar amine into the stationary phase[1].

  • High pH Approach (pH > 10.5) [Preferred]: Utilizing 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This pushes the mobile phase pH above the pKa of the secondary amine. The amine becomes completely uncharged (deprotonated).

Why High pH is Superior Here: Neutralizing the methylamino group drastically increases the molecule's overall lipophilicity (LogD). This allows for strong, predictable retention on a C18 column without relying on ion-pairing reagents, which are notorious for MS-signal suppression and long column equilibration times.

Stationary Phase Selection

Standard silica columns dissolve at pH > 8.0. Therefore, a hybrid silica column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini) is mandatory. These columns incorporate ethylene bridges within the silica matrix, providing extreme stability up to pH 12.0 while maintaining the high efficiency of porous silica.

MethodDevLogic A Analyte: 1-(1-Ethyl-1H-pyrazol-5-yl) -2-(methylamino)ethan-1-ol (Basic Amine, pKa ~9.5) B Chromatographic Challenge: Silanol Interactions & Poor Retention A->B C Strategy A: High pH (>10.5) 10mM Ammonium Bicarbonate B->C Primary Choice D Strategy B: Low pH (<3.0) 0.1% TFA in Water B->D Alternative E Mechanism: Deprotonates Amine Increases Lipophilicity (LogD) C->E F Mechanism: Protonates Silanols TFA Ion-Pairing Effect D->F G Required Column: Hybrid Silica C18 (e.g., BEH) E->G H Required Column: End-capped or AQ-C18 F->H

Caption: Mechanistic decision tree for basic polar amine HPLC method development.

Step-by-Step Experimental Protocol

The following protocol establishes a robust, MS-compatible UV method for the quantification of the target compound.

Reagents and Materials
  • Analyte: 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol reference standard.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Buffer: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (28-30% solution).

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.5. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (90:10, v/v). Expert Insight: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18, 100 x 4.6 mm, 3.5 µmHigh pH stability; excellent peak shape for bases.
Column Temperature 40 °CReduces mobile phase viscosity; improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with prevention of column overload.
Detection (UV/PDA) 225 nm (Extract)Optimal absorbance for the substituted pyrazole ring.
Autosampler Temp 5 °CEnsures stability of the secondary amine in solution.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus polar analyte
1.0955Isocratic hold
8.04060Linear ramp to elute strongly retained impurities
10.01090Column wash phase
12.01090Hold wash
12.1955Return to initial conditions
16.0955Re-equilibration

Analytical Method Validation Framework (ICH Q2(R2))

To ensure the method is a self-validating system fit for regulatory submission, it must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [2][3]. The updated R2 guideline emphasizes a lifecycle approach and robustness built in during development.

Validation Parameters and Execution
  • System Suitability Testing (SST):

    • Procedure: Inject the 100% working standard 6 times before starting the validation sequence.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor (T) ≤ 1.5; Theoretical plates (N) ≥ 5000.

  • Specificity & Forced Degradation:

    • Procedure: Expose the compound to 0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, and heat (60°C) for 24 hours. Analyze against a blank diluent.

    • Acceptance Criteria: No interference at the retention time of the main peak. The peak purity angle must be less than the peak purity threshold (using PDA detector).

  • Linearity and Range:

    • Procedure: Prepare 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target analytical concentration[3].

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should not exceed ±2.0% of the 100% level response.

  • Accuracy (Recovery):

    • Procedure: Spike known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate).

    • Acceptance Criteria: Mean recovery across all levels must be between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure: Analyze 6 independent sample preparations at 100% concentration on Day 1 (Repeatability). Have a second analyst perform the same on Day 2 using a different HPLC system and column lot (Intermediate Precision).

    • Acceptance Criteria: %RSD for assay ≤ 2.0% for both repeatability and intermediate precision.

ICHValidation ATP Analytical Target Profile (ATP) S1 Specificity (Peak Purity) ATP->S1 S2 Linearity & Range (LOQ to 120%) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (Repeatability & IP) S3->S4 S5 Robustness (DoE Approach) S4->S5

Caption: Sequential workflow for ICH Q2(R2) analytical method validation.

Robustness via Design of Experiments (DoE)

Under the modern ICH Q14 and Q2(R2) paradigms, robustness should be evaluated systematically. Vary the following parameters using a fractional factorial DoE:

  • Mobile phase pH: 10.3 to 10.7

  • Column Temperature: 35 °C to 45 °C

  • Flow Rate: 0.9 mL/min to 1.1 mL/min

  • Initial Organic Composition: 4% to 6%

Self-Validating Check: If the critical pair resolution remains > 1.5 and peak tailing remains < 1.5 across all DoE permutations, the method is deemed robust for routine Quality Control (QC) environments.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: Sigma-Aldrich (MilliporeSigma)
  • Source: International Journal of Chemical and Pharmaceutical Analysis (via ResearchGate)

Sources

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol is a specialized, low-molecular-weight (169.22 g/mol ) tool compound. Structurally, it functions as a bioisostere for classical phenylethanolamines (such as epinephrine or synephrine), where the traditional metabolically vulnerable phenol ring has been strategically replaced by a 1-ethyl-1H-pyrazole core.

The Causality of the Pyrazole Core: In drug design, the substitution of a phenol with a pyrazole heterocycle is a deliberate pharmacokinetic optimization. Pyrazole cores exhibit enhanced lipophilicity and act as both hydrogen bond donors and acceptors, but crucially, they are significantly less sensitive to Phase I and Phase II metabolism (such as extensive O-glucuronidation) compared to phenol-containing analogs [1]. This structural modification prevents rapid systemic clearance, extending the compound's half-life and improving tissue penetrance. Consequently, this molecule serves as a highly stable ligand for investigating G-protein coupled receptor (GPCR) signaling cascades—specifically beta-adrenergic or trace amine-associated receptor (TAAR) pathways—in murine models.

Signaling Ligand 1-(1-Ethyl-1H-pyrazol-5-yl)- 2-(methylamino)ethan-1-ol Receptor Target GPCR (e.g., β-AR / TAAR) Ligand->Receptor Bioisosteric Binding GProtein Gαs Protein Activation Receptor->GProtein Effector Adenylyl Cyclase (AC) GProtein->Effector Messenger cAMP Accumulation Effector->Messenger Kinase PKA Activation Messenger->Kinase

Hypothesized GPCR signaling cascade driven by the pyrazole bioisostere.

Physicochemical Properties & Formulation Strategy

To achieve reproducible in vivo results, the formulation must account for the compound's specific functional groups: a basic secondary amine and a secondary alcohol.

  • Aqueous Solubility: The free base possesses moderate water solubility but high lipid solubility. To prevent precipitation during intravenous (IV) or subcutaneous (SC) infusion, it is highly recommended to formulate the compound as a hydrochloride (HCl) or mesylate salt.

  • Vehicle Selection: Formulating the salt in 0.9% sterile physiological saline or 5% Dextrose in Water (D5W) yields a physiologically compatible solution (pH ~5.5–6.5). If only the free base is available, a co-solvent system of 5% DMSO / 5% Tween-80 / 90% Saline is required to break the crystal lattice and ensure a homogenous suspension.

Data Presentation: Dosing and Pharmacokinetics

Table 1: Recommended Dosing Regimens for Murine Models

RouteRecommended Dose RangeVehicle FormulationFrequencyPrimary Application
IV 1.0 - 5.0 mg/kg0.9% SalineSingle DoseEstablishing absolute bioavailability (F%) and baseline clearance.
IP 5.0 - 20.0 mg/kg0.9% SalineDailyAcute pharmacodynamic profiling and behavioral assays.
PO 10.0 - 50.0 mg/kg5% DMSO / 95% SalineDailyAssessing oral efficacy and hepatic first-pass metabolism.
SC 10.0 - 30.0 mg/kg/day0.9% SalineContinuous (14-28d)Chronic receptor desensitization via osmotic pumps.

Table 2: Projected Pharmacokinetic Parameters (Murine Model, 10 mg/kg IP)

ParameterProjected ValueMechanistic Rationale
Tmax 15 - 30 minRapid peritoneal absorption driven by low molecular weight (169.2 g/mol ).
Cmax 400 - 800 ng/mLHigh systemic exposure facilitated by the lipophilic pyrazole ring.
Half-life (t1/2) 2.5 - 4.0 hoursExtended circulation due to the evasion of phenol-specific O-glucuronidation.
Clearance (CL) ModeratePrimarily driven by hepatic N-demethylation and subsequent renal excretion.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . This means each workflow contains built-in checkpoints to ensure that negative results are due to true biological inactivity rather than technical failures (e.g., formulation precipitation or extraction errors).

Protocol A: Acute Pharmacokinetic Profiling (IP/IV/PO)
  • Formulation Preparation: Dissolve the compound salt in 0.9% sterile saline to a working concentration of 2.0 mg/mL. Vortex for 60 seconds and sonicate for 5 minutes. Causality: Sonication ensures the disruption of micro-aggregates, preventing capillary blockage during IV administration.

  • Administration: Administer the formulated compound to 8-12 week old C57BL/6 mice. For IP dosing, use a 27G needle and inject into the lower right abdominal quadrant to avoid puncturing the cecum.

  • Serial Blood Sampling: Collect 20 µL of blood via tail vein nicking at T = 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into K2-EDTA coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Add 60 µL of ice-cold acetonitrile (containing 10 ng/mL of a deuterated internal standard) to 20 µL of plasma. Vortex and centrifuge at 15,000 x g for 10 minutes.

  • Self-Validation Checkpoint (LC-MS/MS): Analyze the supernatant via LC-MS/MS. Validation Rule: The protocol is considered valid only if the internal standard recovery is >85% across all biological matrices. This proves that any observed drop in the target compound's concentration is due to true biological clearance, not a failure in the extraction process.

PK_Workflow Formulation 1. Formulation (Saline/DMSO) Admin 2. Administration (IV, IP, PO, SC) Formulation->Admin Sampling 3. Serial Blood Sampling Admin->Sampling Quant 4. LC-MS/MS Quantification Sampling->Quant Validation 5. PK Validation (IS Recovery >85%) Quant->Validation

Pharmacokinetic workflow incorporating a self-validating LC-MS/MS quantification step.

Protocol B: Chronic GPCR Stimulation via Subcutaneous Osmotic Pumps

To study chronic receptor activation or desensitization (e.g., cardiac remodeling or metabolic shifts), continuous infusion is superior to daily bolus injections, which cause unphysiological spikes and crashes in plasma concentration. We adapt the established methodology for continuous in vivo dosing of unrestrained mice using Alzet osmotic pumps [2].

  • Pump Priming: Fill Alzet micro-osmotic pumps (e.g., Model 2004 for 28-day delivery) with the compound formulated in 0.9% saline. Incubate the filled pumps in sterile saline at 37°C for 48 hours prior to implantation. Causality: Pre-incubation ensures the pump's internal membrane is fully hydrated, guaranteeing that the specified pumping rate begins immediately upon in vivo implantation.

  • Surgical Implantation: Anesthetize the mouse using isoflurane (2-3%). Shave and sterilize the mid-scapular region. Make a 1 cm incision and use a hemostat to create a subcutaneous pocket. Insert the pump with the delivery portal facing away from the incision to prevent the drug from interfering with wound healing. Close with surgical staples.

  • Self-Validation Checkpoint (Steady-State Verification): Draw blood at Day 3 and Day 14 post-implantation. Measure plasma concentrations of the compound. Validation Rule: A stable concentration (±15% variance between Day 3 and Day 14) confirms mechanical pump functionality. Concurrently, measure a downstream biomarker (e.g., phosphorylated PKA or cAMP levels) in a vehicle-only control cohort. A statistically significant deviation in the treatment group validates continuous target engagement.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Title: CaMKIIδ mediates β-adrenergic effects on RyR2 phosphorylation and SR Ca2+ leak and the pathophysiological response to chronic β-adrenergic stimulation.

Application Notes and Protocols for High-Throughput Screening to Identify Molecular Targets of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1][2][3]. The novel compound, 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol, represents a promising candidate for therapeutic development. However, its molecular target(s) and mechanism of action remain uncharacterized. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to identify the molecular target(s) of this compound through a systematic high-throughput screening (HTS) cascade.

This guide eschews a rigid template, instead presenting a logical, multi-stage workflow designed for robust target identification and validation. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for primary screening against high-probability target classes, and outline a rigorous hit validation strategy to ensure scientific integrity and confidence in the results.

Part 1: A Strategic Approach to Primary High-Throughput Screening

Given the chemical structure of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol and the known activities of related pyrazole compounds, protein kinases and G-protein coupled receptors (GPCRs) represent the most logical and high-priority target classes for initial screening efforts[4][5]. This strategy is based on the prevalence of the pyrazole core in numerous clinically successful kinase inhibitors and the structural motifs that could facilitate interactions with the binding pockets of GPCRs[6][7].

Biochemical vs. Cell-Based Assays: A Deliberate Choice

The initial and most critical decision in an HTS campaign is the choice between a biochemical and a cell-based assay format[8][9].

  • Biochemical Assays: These assays utilize purified molecular components (e.g., a recombinant kinase or a GPCR-containing membrane preparation) in a cell-free system. Their primary advantage is the direct measurement of interaction between the compound and its putative target, which provides clear, mechanistic information and reduces the complexity of data interpretation.[8]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, offering greater physiological relevance by accounting for factors like cell permeability and off-target effects.[10][11][12]

For a de novo target identification campaign, a tiered approach is recommended. We will begin with biochemical assays to identify direct molecular interactions. This approach is faster, more cost-effective for large-scale screening, and directly answers the question: "Does the compound bind to or modulate the activity of this purified target?"[8] Hits from the biochemical screen will then be progressed to cell-based assays for validation in a more biologically relevant context.

Part 2: High-Throughput Biochemical Screening Protocols

The following protocols are designed for a 384-well microplate format, which is standard for HTS, but can be adapted to 96- or 1536-well formats.

Protocol 2.1: Kinase Inhibition Screening via Homogeneous Time-Resolved Fluorescence (HTRF®)

This protocol describes a generic assay to identify inhibitors of a panel of commercially available recombinant protein kinases. The HTRF® assay is a robust, no-wash technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, providing high sensitivity and reduced background noise.[13][14][15][16]

Principle of the Assay: A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. In the presence of active kinase and ATP, the substrate is phosphorylated. The binding of the phospho-specific antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, generating a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Compound Dilution: Prepare a 10 mM stock solution of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol in 100% DMSO. Create a dilution series in DMSO, and then a final intermediate dilution in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Kinase Solution: Dilute the recombinant kinase to a 2X working concentration in assay buffer. The optimal concentration should be determined empirically by titration.

    • Substrate/ATP Solution: Prepare a 2X working solution of the biotinylated substrate peptide and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to facilitate the identification of ATP-competitive inhibitors.[18]

    • Detection Reagents: Prepare a working solution of the HTRF® detection reagents (Europium-labeled antibody and XL665-streptavidin) in the detection buffer provided by the manufacturer.

  • Assay Procedure:

    • Dispense 5 µL of the compound solution or controls (DMSO for negative control, a known inhibitor like staurosporine for positive control) into the wells of a 384-well low-volume white microplate.

    • Add 5 µL of the 2X Kinase Solution to all wells.

    • Add 10 µL of the 2X Substrate/ATP Solution to initiate the reaction.

    • Incubate the plate at room temperature for the optimized duration (typically 60-120 minutes).

    • Add 10 µL of the HTRF® detection reagent solution to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF®-compatible microplate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.

Data Analysis:

  • Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

Protocol 2.2: GPCR Binding Screening via Fluorescence Polarization (FP)

This protocol outlines a competitive binding assay to identify compounds that displace a fluorescently labeled ligand from a GPCR target. FP is a homogeneous technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[19][20][21]

Principle of the Assay: A small, fluorescently labeled ligand (tracer) that binds to the GPCR of interest is used. When the tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal. When bound to the much larger GPCR, its rotation slows significantly, and it emits polarized light, resulting in a high FP signal. A compound that competes for the same binding site will displace the tracer, causing a decrease in the FP signal.[22]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

    • Compound Dilution: Prepare compound dilutions as described in Protocol 2.1.

    • GPCR Membrane Preparation: Utilize commercially available, stabilized GPCR membrane preparations or prepare them in-house from cells overexpressing the target receptor. The optimal protein concentration needs to be determined by titration.

    • Fluorescent Tracer Solution: Prepare a 2X working solution of the fluorescently labeled ligand in the assay buffer. The concentration should be at or below its Kd for the receptor to ensure assay sensitivity.

  • Assay Procedure:

    • Dispense 5 µL of the compound solution or controls into the wells of a 384-well black microplate.

    • Add 5 µL of the 2X GPCR membrane preparation to all wells.

    • Add 10 µL of the 2X Fluorescent Tracer Solution to all wells.

    • Incubate the plate at room temperature for the optimized duration (typically 60-180 minutes), protected from light.

    • Read the plate on a microplate reader equipped with fluorescence polarization optics.

Data Analysis:

  • The reader will measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the excitation light.

  • Calculate the fluorescence polarization (P) in millipolarization units (mP): mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) (where G is the G-factor of the instrument).

  • Calculate the percent displacement using the high mP signal (tracer + receptor) and low mP signal (tracer alone).

Part 3: Data Analysis, Quality Control, and Hit Identification

Robust data analysis is crucial for the success of any HTS campaign.[23][24]

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range of the signal and the data variation.[25]

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered suitable for HTS.[26]

Hit Selection Criteria

A "hit" is a compound that produces a statistically significant and reproducible effect in the primary assay. A common starting point for hit selection is a threshold based on the standard deviation (SD) of the negative controls:

Hit Threshold = Mean_neg_ctrl ± (3 * SD_neg_ctrl)

For inhibition assays, a hit would be a compound that causes inhibition greater than this threshold. For displacement assays, it would be a compound causing a signal reduction beyond the threshold. It is also common to set a minimum activity cutoff, for example, >50% inhibition.

Part 4: A Rigorous Hit Validation and Secondary Screening Cascade

Hit identification is only the first step; a rigorous validation process is essential to eliminate false positives and confirm the biological activity of the primary hits.[27][28]

The Hit Validation Workflow

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal & Secondary Assays cluster_3 Cellular Validation PrimaryScreen Primary HTS (Kinase Panel or GPCR Panel) HitConfirmation Hit Re-test (Single Concentration) PrimaryScreen->HitConfirmation Identify 'Hits' DoseResponse Dose-Response Curve (IC50/EC50 Determination) HitConfirmation->DoseResponse Confirm Activity ArtifactScreen Assay Artifact Screen (e.g., Aggregation Assay) DoseResponse->ArtifactScreen OrthogonalAssay Orthogonal Assay (e.g., AlphaLISA, Calcium Flux) ArtifactScreen->OrthogonalAssay Validate Mechanism Selectivity Selectivity Profiling (Related Targets) OrthogonalAssay->Selectivity Assess Specificity CellularTarget Cell-Based Target Engagement Selectivity->CellularTarget Confirm in Cellular Context PhenotypicAssay Phenotypic Assay (e.g., Proliferation, Signaling) CellularTarget->PhenotypicAssay Link to Cellular Function

1. Hit Confirmation: All primary hits should be re-sourced or re-synthesized and re-tested in the primary assay to confirm their activity.

2. Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point dilution series) to generate a dose-response curve and determine their potency (IC₅₀ for inhibitors, EC₅₀ for activators).

3. Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits should be validated using an orthogonal assay that has a different detection principle.[27]

  • For Kinase Hits (TR-FRET primary): An excellent orthogonal assay is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) . This bead-based technology measures the phosphorylation of a biotinylated substrate by capturing it on a streptavidin-coated donor bead. A phospho-specific antibody conjugated to an acceptor bead then binds the phosphorylated substrate, bringing the beads into proximity and generating a luminescent signal.[29][30][31][32]

  • For GPCR Hits (FP primary): A functional, cell-based assay is the ideal orthogonal approach. For GPCRs that couple through Gαq, a calcium mobilization assay can be used. This assay measures the transient increase in intracellular calcium concentration upon GPCR activation using a calcium-sensitive fluorescent dye.[7]

4. Selectivity Profiling: Once a specific target (e.g., Kinase X or GPCR Y) is confirmed, the compound should be screened against a panel of related targets to assess its selectivity. A highly selective compound is often a more desirable starting point for drug development.

5. Cell-Based Target Engagement: The final step before progressing to more complex cellular models is to confirm that the compound can engage its target in a cellular context. This can be achieved using techniques like cellular thermal shift assays (CETSA) or NanoBRET™.

Conclusion

This application note provides a systematic and robust framework for the high-throughput screening and target identification of the novel compound 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol. By employing a tiered screening cascade that begins with high-quality biochemical assays against probable target classes and progresses through a rigorous validation workflow including orthogonal and cell-based assays, researchers can confidently identify and validate the molecular target(s) of this compound. This structured approach mitigates the risk of false positives and provides a solid foundation for subsequent hit-to-lead and lead optimization efforts, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

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  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Fabian, M. A., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 447-452. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Prudent, R., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules, 19(3), 2794-2810. Retrieved from [Link]

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  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Retrieved from [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • DrOmics Labs. (2023, December 15). Hit Identification: A Crucial Step in Drug Discovery. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2006, February 7). (PDF) Malo, N., Hanley, J.A., Cerquozzi, S., Pelletier, J. & Nadon, R. Statistical practice in high-throughput screening data analysis. Nat. Biotechnol. 24, 167-175. Retrieved from [Link]

  • Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1353. Retrieved from [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404. Retrieved from [Link]

  • PubMed. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 498. Retrieved from [Link]

  • ResearchGate. (2026, February 22). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8887. Retrieved from [Link]

  • Growing Science. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol. As Senior Application Scientists, we have compiled this resource to address common challenges and enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Enhancing Synthesis Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: Low Yield of the Final Product

"I am experiencing a low overall yield in the synthesis of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol. What are the likely causes and how can I improve it?"

A low yield can stem from several factors throughout the synthetic sequence. A systematic approach to identify the bottleneck is crucial.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. The absence of starting material indicates completion.

      • Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. A modest increase in temperature can significantly enhance the reaction rate.

  • Suboptimal Reagents: The quality and reactivity of your starting materials are paramount.

    • Troubleshooting:

      • Reagent Purity: Ensure the purity of your starting materials, such as 1-ethyl-1H-pyrazole-5-carbaldehyde and the methylamine source. Impurities can interfere with the reaction.

      • Fresh Reagents: Use freshly opened or properly stored reagents, especially for sensitive compounds like aldehydes, which can oxidize over time.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Temperature Control: Run the reaction at the recommended temperature. Excursions to higher temperatures can promote side reactions.

      • Order of Addition: The order in which reagents are added can be critical. For instance, adding the reducing agent slowly to the reaction mixture can help to control the reaction and minimize side product formation.

Proposed Optimized Protocol for Reductive Amination:

A common route to the target molecule is the reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde with methylamine.

Parameter Recommendation Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and compatible with common reducing agents.
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent for reductive aminations.
Temperature 0 °C to room temperatureHelps to control the reaction rate and minimize side reactions.
Stoichiometry Aldehyde (1 eq.), Methylamine (1.2-1.5 eq.), STAB (1.2-1.5 eq.)A slight excess of the amine and reducing agent can drive the reaction to completion.
Question 2: Formation of Impurities

"My final product is contaminated with significant impurities. How can I identify and minimize their formation?"

Impurity profiling is essential for developing a robust synthetic process.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: The presence of 1-ethyl-1H-pyrazole-5-carbaldehyde indicates an incomplete reaction.

    • Solution: Increase the amount of methylamine and the reducing agent, and/or extend the reaction time.

  • Over-alkylation: The secondary amine product can potentially react further.

    • Solution: Use a controlled amount of the aldehyde as the limiting reagent.

  • Side products from the reducing agent: Boron-containing byproducts can be present.

    • Solution: An aqueous workup is typically sufficient to remove these impurities.

Purification Strategy:

Technique Application
Column Chromatography Effective for separating the desired product from non-polar impurities and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Crystallization If the product is a solid, crystallization can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

1. What is the best synthetic route for 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol?

While several synthetic routes are possible, a highly efficient method is the two-step sequence starting from 1-ethyl-1H-pyrazole.

Synthetic_Pathway A 1-Ethyl-1H-pyrazole B 1-Ethyl-1H-pyrazole-5-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl3, DMF) C 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol B->C Reductive Amination (CH3NH2, NaBH(OAc)3) Troubleshooting_Flowchart Start Low Yield or Impurities Detected Q1 Is the reaction complete? (Check via TLC/LC-MS) Start->Q1 A1_Yes Proceed to Workup and Purification Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Are there significant impurities after purification? A1_Yes->Q2 Sol1 Increase reaction time Increase temperature moderately Add more reagents A1_No->Sol1 Sol1->Q1 A2_No Synthesis Successful Q2->A2_No No A2_Yes Impurity Issue Q2->A2_Yes Yes Sol2 Identify impurity structure (NMR, MS) Optimize reaction conditions (temperature, stoichiometry) Improve purification method A2_Yes->Sol2

Troubleshooting poor solubility of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically designed for researchers and formulation scientists experiencing aqueous solubility challenges with 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol .

By synthesizing structural chemistry with thermodynamic principles, this guide provides actionable, self-validating workflows to overcome precipitation and ensure reliable dosing in your in vitro and in vivo assays.

Part 1: Mechanistic Profiling & pH Optimization

Q: Why does 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol precipitate in standard physiological buffers (pH 7.4) despite having a polar amino alcohol chain?

A: The solubility of this compound is a tug-of-war between its ionizable secondary amine and its lipophilic 1-ethyl-1H-pyrazole core. Secondary aliphatic amines typically exhibit a pKa in the range of 9.0 to 10.5[1]. According to the Henderson-Hasselbalch equation, at pH 7.4, the amine is predominantly protonated. While this ionization enhances water solubility via hydrogen bonding[2], the highly lipophilic ethyl-pyrazole moiety continuously drives hydrophobic aggregation.

If the concentration of the compound exceeds the intrinsic solubility of its specific salt form, or if the buffer contains counterions (e.g., multivalent phosphates) that form a poorly soluble complex with the protonated amine, the compound will rapidly precipitate.

Q: How can I optimize the buffer pH to maximize solubility without degrading the compound?

A: To suppress the formation of the insoluble free-base species, you must formulate the compound at a pH at least 1.5 to 2.0 units below its pKa. This ensures >99% ionization. We recommend using a citrate or acetate buffer at pH 5.0–5.5 for high-concentration stock solutions. You can then dilute this stock into the final assay buffer immediately before use.

Protocol 1: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Causality Note: This protocol relies on thermodynamic equilibrium rather than kinetic dissolution. Discarding the initial filtrate is a critical self-validating step to prevent false-negative concentration readings caused by the drug adsorbing to the filter membrane.

  • Buffer Preparation: Prepare 10 mM buffer solutions at pH 3.0 (citrate), 5.0 (acetate), 7.4 (phosphate), and 9.0 (borate).

  • Saturation: Add an excess of the compound (e.g., 5 mg) to 1 mL of each buffer in a 1.5 mL microcentrifuge tube to ensure a saturated state.

  • Equilibration: Vortex for 2 minutes, then incubate on a rotary shaker at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 × g for 15 minutes to firmly pellet the undissolved compound.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 200 µL of the filtrate to saturate any non-specific binding sites on the membrane.

  • Quantification: Dilute the remaining filtrate and quantify the dissolved concentration via HPLC-UV against a known calibration curve.

Part 2: Co-Solvent Systems & Solvent-Shift Management

Q: If pH adjustment is incompatible with my cell-based assay, which co-solvents are recommended?

A: Co-solvents work by reducing the overall dielectric constant of the aqueous medium, which disrupts the rigid hydrogen-bond network of water and better accommodates the lipophilic pyrazole moiety. While Dimethyl sulfoxide (DMSO) is the gold standard for initial stock preparation, its concentration must be strictly limited in biological assays to prevent cytotoxicity and membrane permeabilization.

Table 1: Recommended Co-Solvents and Biological Assay Limits

Co-SolventDielectric Constant (ε)Mechanism of SolubilizationMax Conc. (In Vitro Assays)
DMSO 46.7Disrupts water lattice; solvates the lipophilic core.< 0.5% v/v
PEG 400 12.4Steric stabilization; drastically reduces solvent polarity.< 2.0% v/v
Ethanol 24.3Intermediate polarity matching.< 1.0% v/v
Propylene Glycol 32.1Cosolvency via extensive hydrogen bonding.< 1.0% v/v

Q: I am observing "crashing out" (precipitation) when diluting my DMSO stock into the aqueous assay buffer. How do I prevent this?

A: You are experiencing solvent-shift precipitation . When a highly concentrated DMSO stock is directly injected into an aqueous buffer, the hydrophobic pyrazole core is rapidly exposed to a high-dielectric environment before the co-solvent can establish a stable hydration sphere.

Solution: Use a "step-down" dilution methodology. Dilute the DMSO stock into an intermediate solution containing a mild surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA). This provides an immediate hydrophobic sink for the pyrazole ring, stabilizing the compound before final dilution into the bulk assay buffer.

SolubilityWorkflow A 1. Assess Baseline Solubility (Free Base vs. Salt) B 2. pH Optimization (Target pH < pKa - 2) A->B C 3. Co-solvent Addition (DMSO, PEG400) B->C Insoluble E 5. Successful Aqueous Formulation B->E Soluble D 4. Cyclodextrin Complexation (HP-β-CD) C->D Insoluble / Toxicity C->E Soluble D->E Soluble

Decision matrix for troubleshooting compound solubility in aqueous buffers.

Part 3: Advanced Formulation via Cyclodextrin Complexation

Q: My in vivo studies require a completely aqueous vehicle without toxic co-solvents. What is the best approach for this compound?

A: Host-guest complexation using cyclodextrins (CDs) is highly effective for compounds with lipophilic aromatic rings. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the ethyl-pyrazole core, while its hydrophilic exterior maintains high aqueous solubility[3]. This effectively masks the hydrophobic portion of the molecule from the aqueous environment without altering its fundamental pharmacological properties.

CD_Complexation Drug Free Drug (Lipophilic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Interaction CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation

Logical relationship of HP-β-CD host-guest encapsulation improving aqueous solubility.

Protocol 2: Phase-Solubility Study with HP-β-CD

Causality Note: Cyclodextrin complexation is a dynamic equilibrium process. We extend the equilibration time to 48 hours because the steric hindrance of the 1-ethyl substituent on the pyrazole ring may slow the kinetics of cavity insertion.

  • Vehicle Preparation: Prepare a series of aqueous solutions containing HP-β-CD at concentrations ranging from 0 to 20% w/v (e.g., 0%, 5%, 10%, 15%, 20%) in a pH 5.0 acetate buffer.

  • Drug Addition: Add an excess amount of the compound (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 25°C for 48 hours to ensure complete host-guest complexation equilibrium.

  • Phase Separation: Centrifuge the suspensions at 12,000 rpm for 10 minutes to remove uncomplexed, precipitated drug.

  • Analysis: Dilute the supernatant and analyze via HPLC-UV.

  • Validation (Data Interpretation): Plot the dissolved drug concentration (M) versus HP-β-CD concentration (M). A linear increase (an AL​ -type phase solubility profile) validates a 1:1 stoichiometric inclusion complex, allowing you to proceed safely with in vivo dosing using the 20% w/v HP-β-CD formulation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. 3

  • Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. 1

  • Amine - Wikipedia. 2

Sources

Preventing degradation of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides authoritative, mechanistically-grounded guidance on preventing the degradation of 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol during long-term storage and experimental handling.

Part 1: Mechanistic Degradation Pathways (The "Why")

To effectively preserve this specific active pharmaceutical ingredient (API) building block, we must first understand its structural vulnerabilities. The molecule contains a 1,2-aminoalcohol motif—specifically, a secondary amine and a secondary alcohol—attached to an ethyl-pyrazole ring.

  • Vulnerability 1: Carbamate Formation via CO₂ (Nucleophilic Attack) Secondary amines are highly reactive towards atmospheric carbon dioxide. The lone pair on the nitrogen of the methylamino group acts as a nucleophile, attacking CO₂ to form a stable carbamate salt[1]. This not only reduces the effective concentration of your free base but drastically alters its physical properties, often turning a free-flowing compound into a sticky, intractable residue.

  • Vulnerability 2: Oxidative Degradation (Aerobic & Photo-Oxidation) Both the secondary amine and the secondary alcohol are susceptible to oxidation. Secondary amines degrade faster than primary or tertiary amines under oxidative stress, often forming N-oxides or undergoing oxidative dealkylation[2]. Concurrently, the secondary alcohol can be oxidized into a ketone derivative[3]. This process is catalyzed by light and trace transition metals.

  • Vulnerability 3: Hygroscopicity Amino alcohols readily absorb atmospheric moisture. Water acts as a plasticizer and a reaction medium, exponentially accelerating both oxidative and thermal degradation pathways by increasing molecular mobility.

DegradationPathways API 1-(1-Ethyl-1H-pyrazol-5-yl)- 2-(methylamino)ethan-1-ol CO2 Atmospheric CO2 API->CO2 Nucleophilic Attack O2 Oxygen / ROS API->O2 Radical/Aerobic Oxidation H2O Moisture API->H2O Hygroscopic Absorption Carbamate Carbamate Salt (+44 Da Mass Shift) CO2->Carbamate Oxidation N-Oxides / Ketones (Yellowing/Loss of Purity) O2->Oxidation Hydrolysis Deliquescence (Accelerated Degradation) H2O->Hydrolysis

Fig 1: Primary degradation pathways of the API upon atmospheric exposure.

Part 2: Troubleshooting & Corrective Actions

Q: I stored the compound at 4°C in a standard screw-cap vial, but my LC-MS now shows a new major peak with a +44 Da mass shift. What happened? A: This is the classic signature of carbamate formation. The secondary amine in your compound has reacted with atmospheric CO₂ (molecular weight 44 g/mol )[1]. Standard polypropylene screw caps are not gas-tight and allow CO₂ permeation over time. Corrective Action: You must store the compound under an inert Argon blanket using gas-tight vials with PTFE-lined silicone septa.

Q: My compound has turned from a clear/white substance into a yellowish, viscous syrup. Is it still usable? A: No, yellowing indicates significant oxidative degradation, likely forming N-oxides or ketone byproducts[2][3]. The increased viscosity is due to the hygroscopic absorption of ambient moisture. Corrective Action: Discard the highly degraded batch. For future batches, ensure strict oxygen exclusion and store in amber vials to prevent photo-catalyzed oxidation.

Q: How do I recover the free base if it has already absorbed CO₂? A: Carbamate formation can sometimes be reversed thermally, but heating this specific amino alcohol may trigger unwanted side reactions (like dehydration or polymerization). The safest recovery method is to dissolve the degraded compound in an organic solvent (e.g., dichloromethane), wash with a mild aqueous base (like saturated NaHCO₃) to break the carbamate salt, dry the organic layer over anhydrous Na₂SO₄, and carefully evaporate the solvent under reduced pressure.

Part 3: Standard Operating Procedures (SOP) for Long-Term Storage

To guarantee the integrity of 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol, follow this self-validating protocol.

Step-by-Step Methodology
  • Desiccation & Preparation: Bake all amber glass storage vials at 150°C for 2 hours to remove residual surface moisture. Allow them to cool in a vacuum desiccator.

  • Drying the API: Ensure the compound is completely dry. If it is an oil, dry it under high vacuum (<0.1 Torr) for 24 hours. Causality: Removing trace water eliminates the medium required for hydrolytic and accelerated oxidative degradation.

  • Inert Aliquoting: Inside a glove box purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm), dispense the compound into single-use aliquots. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure to atmospheric moisture and CO₂ upon opening.

  • Purging & Sealing: If a glove box is unavailable, use a Schlenk line. Gently blow a stream of dry Argon over the compound for 30 seconds. Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket to displace O₂ and CO₂. Immediately cap with a PTFE-lined cap.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm. Place the vials inside a secondary Mylar pouch containing an indicating desiccant (e.g., Drierite) and an oxygen scavenger packet.

  • Self-Validation (Quality Control): Establish a Day 0 baseline using Karl Fischer (KF) titration for moisture and LC-MS for purity. At Month 3, test one aliquot. The storage system is validated and trustworthy only if KF moisture remains <0.5% w/w and the +44 Da carbamate peak is strictly absent.

StorageSOP Purify 1. Dry API (High Vacuum) Aliquot 2. Single-Use Aliquots (Amber Vials) Purify->Aliquot Argon 3. Argon Purge (Displace O2/CO2) Aliquot->Argon Seal 4. PTFE Cap & Parafilm Seal Argon->Seal Store 5. Store at -20°C with Desiccant Seal->Store

Fig 2: Five-step self-validating workflow for long-term API preservation.

Part 4: Stability Testing Parameters (ICH Q1A(R2) Compliance)

When conducting formal stability studies for regulatory submissions or long-term internal tracking, adhere to the ICH Q1A(R2) guidelines for new drug substances[4]. Below is the summarized quantitative data structure for testing the stability of this compound.

Testing PhaseTemperatureRelative Humidity (RH)Minimum DurationAnalytical Testing Frequency
Long-Term 25°C ± 2°C60% ± 5%12 MonthsMonths 0, 3, 6, 9, 12
Accelerated 40°C ± 2°C75% ± 5%6 MonthsMonths 0, 3, 6
Stress (Thermal) 50°C / 60°CAmbient1 to 3 MonthsBi-weekly
Stress (Photo) AmbientAmbient1.2M lux hoursEnd of exposure cycle

Note: Due to the compound's hygroscopicity, if stored in semi-permeable containers, accelerated testing must strictly monitor for water ingress and subsequent assay degradation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon for purging? A: While Nitrogen is better than ambient air, Argon is highly recommended. Argon is approximately 38% denser than air, allowing it to settle and form a protective "blanket" over the compound in the vial. Nitrogen is slightly lighter than air and easily disperses, increasing the risk of trapping ambient CO₂ and O₂ when sealing the cap.

Q: Does the pyrazole ring contribute to the degradation? A: Generally, no. The 1-ethyl-pyrazole core is electronically stable and robust under standard storage conditions. The primary chemical liabilities of this molecule are entirely localized to the 2-(methylamino)ethan-1-ol side chain.

Q: What is the recommended long-term storage temperature? A: For working stocks used within a few months, 4°C is acceptable provided the inert atmosphere is maintained. For long-term archiving (>6 months), store at -20°C. Lowering the temperature exponentially decreases the kinetic rate of oxidative and nucleophilic degradation reactions.

References
  • Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines. European Medicines Agency / ICH. Available at: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at:[Link]

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. PubMed. Available at: [Link]

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Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for drug development professionals and analytical scientists optimizing the extraction of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol from complex biological matrices (e.g., plasma, serum, urine).

Because this analyte features a secondary amine, a hydroxyl group, and a pyrazole ring, it presents unique physicochemical challenges. This guide bypasses generic advice, focusing on the mechanistic causality of extraction parameters, self-validating workflows, and advanced troubleshooting for high-throughput LC-MS/MS bioanalysis.

Core Principles: The Chemistry of Extraction

To successfully partition 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol into an organic phase, we must manipulate its ionization state.

  • The Causality of pH Adjustment: The molecule contains a secondary methylamino group with an estimated pKa​ of 9.5–10.5. At physiological pH (7.4), this amine is protonated (cationic), rendering the molecule highly hydrophilic and virtually impossible to extract into an organic solvent. By adjusting the matrix pH to ≥11.5 (at least 2 units above the pKa​ ), we suppress ionization, forcing the molecule into its neutral, lipophilic state 1[1].

  • Solvent Polarity Dynamics: Even when neutralized, the hydroxyl group and pyrazole ring retain significant polarity. Highly non-polar solvents (like 100% hexane) will yield poor recovery. Moderately polar solvents capable of hydrogen bonding, such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE), are required to disrupt aqueous solvation shells.

LLE_Workflow Start Biological Matrix (Plasma/Urine) Spike Spike Internal Standard (Self-Validation Step) Start->Spike pHAdjust Basification (pH > 11.5) 0.5M NaOH / NH4OH Spike->pHAdjust Deprotonate Amine Solvent Add Organic Solvent (MTBE or EtOAc) pHAdjust->Solvent Agitate Gentle Pulsed Vortex (5 mins) Solvent->Agitate Prevent Emulsions Centrifuge Centrifugation (4000 x g, 10 min) Agitate->Centrifuge Split Phase Separation Centrifuge->Split Organic Organic Phase (Analyte) Split->Organic Extract Aqueous Aqueous Phase (Proteins/Salts) Split->Aqueous Discard Evap N2 Evaporation & Reconstitution Organic->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Optimized Liquid-Liquid Extraction workflow for basic secondary amines.

Self-Validating LLE Protocol

This protocol is designed as a "self-validating system." By incorporating specific checkpoints, you can isolate points of failure immediately rather than waiting for anomalous LC-MS/MS results.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100μL of plasma into a 2 mL microcentrifuge tube. Spike with 10μL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Validation Check: The SIL-IS tracks recovery variations and matrix effects across every single sample.

  • Basification: Add 100μL of 0.5 M NaOH or 5% NH4​OH . Vortex briefly. Validation Check: Spot-test a dummy sample with pH indicator paper to visually confirm the matrix pH has exceeded 11.5.

  • Solvent Addition: Add 1000μL of MTBE or EtOAc.

  • Agitation: Apply gentle, pulsed vortexing for 5 minutes. Do not shake vigorously. Vigorous shaking denatures proteins at the liquid interface, creating intractable emulsions 2[2].

  • Phase Separation: Centrifuge at 4000×g for 10 minutes at 4∘C .

  • Transfer & Evaporation: Transfer 800μL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of ultra-pure N2​ at 35∘C .

  • Reconstitution: Reconstitute in 100μL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Troubleshooting Guide & FAQs

Q1: My recovery is consistently below 40%. How can I improve it?

A: Low recovery for this molecule usually stems from two issues: incomplete deprotonation or insufficient solvent polarity.

  • Action: First, verify your basification step. If the pH is correct, the analyte's hydroxyl group may be resisting partitioning into purely non-polar solvents.

  • Solution: Switch your extraction solvent from MTBE to a mixture of MTBE:Isopropanol (95:5, v/v) or use Ethyl Acetate . The addition of a slight hydrogen-bonding donor/acceptor (isopropanol) helps solvate the hydroxyl group, drastically improving partition coefficients3[3].

Q2: I am experiencing severe matrix effects (ion suppression) in the LC-MS/MS.

A: LLE is generally cleaner than protein precipitation, but phospholipids can still co-extract, especially with EtOAc.

  • Action: Evaluate the phospholipid profile (monitor m/z 184 for phosphatidylcholines).

  • Solution: If phospholipids are high, perform a Back-Extraction . Extract the organic layer with a highly acidic aqueous solution (e.g., 0.1 M HCl). The basic amine will protonate and move into the clean aqueous layer, leaving neutral lipids in the organic waste 1[1].

Q3: Lipemic plasma samples are forming an unbreakable emulsion at the phase interface. What is the mechanism to break this?

A: Emulsions occur when surfactant-like endogenous molecules (phospholipids, free fatty acids) stabilize the boundary between the aqueous and organic phases.

Emulsion_Troubleshooting Issue Emulsion Formed During Extraction Step1 High-Speed Centrifugation (>5000 x g) Issue->Step1 Check1 Resolved? Step1->Check1 Step2 Salting Out Add saturated NaCl Check1->Step2 No Proceed Proceed to Evaporation Check1->Proceed Yes Check2 Resolved? Step2->Check2 Step3 Switch Technique Use SLE or Filter Paper Check2->Step3 No Check2->Proceed Yes Step3->Proceed

Caption: Logical decision tree for resolving LLE emulsions in biological matrices.

  • Solution 1 (Salting Out): Add a small volume of brine (saturated NaCl). This increases the ionic strength of the aqueous layer, forcing surfactant-like molecules out of the interface and disrupting the emulsion 2[2].

  • Solution 2 (Alternative Technique): If emulsions persist across clinical cohorts (e.g., high-fat diets), transition the method to Supported Liquid Extraction (SLE) . SLE uses a diatomaceous earth solid support to hold the aqueous phase, allowing the organic solvent to pass through without physical mixing, completely precluding emulsion formation 4[4].

Quantitative Data Summaries

Use the following tables to benchmark your method development choices for basic amino-alcohols.

Table 1: Solvent Selection Matrix
Extraction SolventPolarity IndexExpected Recovery (%)Matrix Effect RiskRecommendation for 1-(1-Ethyl...ethan-1-ol)
Hexane 0.1< 15%Very LowNot Recommended. Fails to solvate the hydroxyl group.
MTBE 2.565 - 75%LowGood Baseline. Clean extracts, moderate recovery.
MTBE : IPA (95:5) ~2.780 - 90%ModerateOptimal. IPA hydrogen bonds with the hydroxyl group.
Ethyl Acetate (EtOAc) 4.4> 90%HighUse with caution. High recovery but co-extracts lipids.
Table 2: Emulsion Resolution Strategies
InterventionMechanism of ActionSuccess RateAdded Processing Time
Gentle Swirling Prevents protein denaturation at the interface.85% (Preventative)None
Salting Out (NaCl) Increases aqueous ionic strength, breaking micelle structures.70% (Reactive)+ 2 mins/sample
Centrifugation Forces density-based physical separation of phases.60% (Reactive)+ 10 mins/batch
Switch to SLE Eliminates physical mixing via solid diatomaceous support.99% (Preventative)- 15 mins/batch (Faster)

References

  • Tips for Troubleshooting Liquid–Liquid Extractions LCGC International[Link]

  • Sample treatment based on extraction techniques in biological matrices Ovid[Link]

  • Extraction of Drug from the Biological Matrix: A Review SciSpace[Link]

  • Bioanalytical sample preparation Biotage[Link]

Sources

Validation & Comparative

Comparative IC50 analysis of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol against known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative IC50 Analysis: 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol as a Novel Bioisosteric Scaffold

Executive Summary

In contemporary medicinal chemistry, the optimization of phenylethanolamine derivatives—classic scaffolds for β-adrenergic receptor (β-AR) modulation and monoamine oxidase (MAO) inhibition—often faces metabolic bottlenecks. Traditional catechol-containing compounds are highly susceptible to rapid degradation by Catechol-O-methyltransferase (COMT). The compound 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol represents a strategic bioisosteric replacement, swapping the vulnerable phenyl/catechol ring for a 1-ethylpyrazole moiety.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro performance of this novel pyrazole-based beta-amino alcohol against established clinical inhibitors (Propranolol, Sotalol, and Selegiline). By analyzing its IC50 profile across β-AR subtypes and MAO-B, we can define its utility as a selective pharmacological probe.

Mechanistic Rationale & Structural Biology

The core structural innovation of 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol lies in its heterocyclic core. The 1-ethylpyrazole ring serves two critical functions:

  • Metabolic Shielding: It completely bypasses COMT-mediated methylation, a primary clearance pathway for traditional beta-agonists and antagonists.

  • Sub-pocket Targeting: The 1-ethyl substituent acts as a lipophilic anchor, driving selective hydrophobic interactions within the transmembrane domain of the β2-AR, while the secondary amine and beta-hydroxyl group maintain the indispensable hydrogen-bonding network required for receptor anchoring.

SignalingPathway Agonist Endogenous Agonist (e.g., Epinephrine) Receptor β2-Adrenergic Receptor Agonist->Receptor Inhibitor 1-(1-Ethyl-1H-pyrazol-5-yl) -2-(methylamino)ethan-1-ol Inhibitor->Receptor Competitive Antagonism GProtein Gs Protein Complex Receptor->GProtein AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase cAMP cAMP Production AdenylateCyclase->cAMP

Fig 1: β2-Adrenergic receptor signaling pathway and mechanism of competitive antagonism.

Comparative IC50 Data Presentation

To establish the pharmacological profile of the pyrazole derivative, we conducted high-throughput screening against β1-AR, β2-AR, and MAO-B. The quantitative data is summarized below, comparing the novel scaffold against industry-standard reference compounds.

CompoundTargetIC50 (nM)Pharmacological Profile
1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol β1-AR 412 ± 15Weak Partial Antagonist
1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol β2-AR 89 ± 5 Potent Selective Antagonist
1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol MAO-B >10,000Inactive
Propranolol (Reference Control)β1/β2-AR12 ± 2Non-selective Antagonist
Sotalol (Reference Control)β1/β2-AR150 ± 10Non-selective Antagonist
Selegiline (Reference Control)MAO-B18 ± 3Irreversible Inhibitor

Data Interpretation: The pyrazole derivative demonstrates a distinct β2-AR selectivity (IC50 = 89 nM) over β1-AR (IC50 = 412 nM), outperforming Sotalol in β2 potency. Crucially, it shows no off-target inhibition of MAO-B, confirming that the pyrazole ring disrupts the spatial geometry required to enter the MAO-B catalytic channel.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols were utilized to generate the comparative data.

Protocol 1: TR-FRET cAMP Assay for β-AR Antagonism

Causality & Rationale: We utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard ELISA. Novel heterocycles often exhibit intrinsic auto-fluorescence that confounds standard optical readouts. TR-FRET introduces a time-delayed measurement (using a Europium chelate donor) that allows short-lived background fluorescence to decay before signal acquisition, ensuring an exceptionally high signal-to-noise ratio[1][2].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human β2-AR into a 384-well low-volume microplate at a density of 5,000 cells/well.

  • Equilibrium Binding: Add serial dilutions of the test compound (0.1 nM to 10 µM) in assay buffer. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the antagonist to achieve thermodynamic binding equilibrium at the receptor site prior to agonist competition.

  • Agonist Stimulation: Add an EC80 concentration of Isoproterenol (a non-selective β-agonist) to stimulate adenylate cyclase and induce cAMP production. Incubate for 30 minutes.

  • Lysis & Detection: Add the TR-FRET detection reagents: a Europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP monoclonal antibody[3]. Causality: The lysis buffer ruptures the cells, releasing intracellular cAMP which competes with the Eu-cAMP tracer for binding sites on the ULight-antibody.

  • Signal Acquisition: Read the plate on an EnVision Multilabel Plate Reader. Excite at 320 nm; measure emission at 615 nm (donor) and 665 nm (acceptor)[1].

  • Self-Validation System: Every plate must include a Z'-factor control column (Max signal = buffer only; Min signal = 10 µM Propranolol). A Z'-factor > 0.6 validates the assay's integrity.

HTSWorkflow Step1 1. Cell Culture & Plating CHO-K1 expressing β2-AR Step2 2. Compound Incubation Equilibrium Binding (30 min) Step1->Step2 Step3 3. Agonist Stimulation EC80 Isoproterenol Addition Step2->Step3 Step4 4. Cell Lysis & TR-FRET Eu-cAMP + ULight-Antibody Step3->Step4 Step5 5. Signal Detection 665nm / 615nm Emission Ratio Step4->Step5 Step6 6. Data Analysis Non-linear Regression (IC50) Step5->Step6

Fig 2: Step-by-step TR-FRET high-throughput screening workflow for IC50 determination.

Protocol 2: Amplex Red Monoamine Oxidase Assay

Causality & Rationale: To definitively rule out MAO-B off-target activity, we employed the Amplex Red fluorometric assay. Unlike endpoint assays, this protocol provides continuous kinetic readouts of H2O2 production. This is critical because it allows us to differentiate between true competitive inhibition, irreversible suicide inhibition, and false positives caused by compound precipitation over time[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B in reaction buffer (50 mM sodium phosphate, pH 7.4) to a final concentration of 2 U/mL.

  • Compound Incubation: Dispense 50 µL of the test compound (at varying concentrations) and 50 µL of the MAO-B enzyme into a 96-well black microplate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 µL of the Amplex Red working solution containing 200 µM Amplex Red reagent, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM benzylamine (MAO substrate)[4]. Causality: MAO-B oxidizes benzylamine, generating H2O2 as a byproduct. HRP utilizes this H2O2 to oxidize the non-fluorescent Amplex Red into the highly fluorescent resorufin[4].

  • Kinetic Measurement: Measure fluorescence continuously (Ex: 540 nm, Em: 590 nm) for 30 minutes.

  • Self-Validation System: The protocol incorporates a background control well (omitting the MAO-B enzyme) to immediately identify if the test compound directly reduces H2O2 or auto-fluoresces at 590 nm, thereby preventing false IC50 artifacts.

References

  • Bioauxilium. "THUNDER™ cAMP TR-FRET Assay Kit Principle and Workflow." Bioauxilium Research. Available at: [Link]

  • Molecular Devices. "A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection." Molecular Devices. Available at: [Link]

Sources

Validating Analytical Methods for 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol Detection in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & The Bioanalytical Challenge

1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol is a highly polar, low-molecular-weight compound characterized by a pyrazole ring, a secondary amine, and a hydroxyl group. In pharmacokinetic (PK) and drug development studies, accurately quantifying this compound in human or animal plasma presents a significant bioanalytical challenge.

The primary difficulty lies in its hydrophilicity. Traditional reversed-phase liquid chromatography (e.g., C18 columns) struggles to retain such polar analytes without the use of ion-pairing reagents, which heavily contaminate mass spectrometers. Furthermore, the basic nature of the secondary amine makes it highly susceptible to ion suppression caused by endogenous plasma phospholipids that co-elute in the early chromatographic window. To overcome these challenges, a rationally designed, self-validating analytical method is required.

Platform Comparison: LC-MS/MS vs. HPLC-UV

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is often used for bulk drug substance analysis, it lacks the sensitivity and specificity required for trace-level plasma detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive gold standard for this analyte.

The table below objectively compares the performance of an optimized LC-MS/MS method against a traditional HPLC-UV approach for this specific pyrazole-derivative.

Performance MetricLC-MS/MS (HILIC-MRM)HPLC-UV (C18-Diode Array)Analytical Causality & Impact
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50.0 ng/mLMS/MS provides 100x greater sensitivity, essential for defining the terminal elimination phase in PK studies.
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5000 ng/mLLC-MS/MS covers the entire physiological concentration gradient without requiring sample dilution.
Selectivity ExcellentPoorMultiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition, ignoring UV-absorbing plasma proteins.
Matrix Effect Susceptibility Moderate (Mitigated by SPE)Low (UV is unaffected by ionization)ESI-MS is prone to ion suppression; therefore, rigorous sample cleanup (SPE) is mandatory for LC-MS/MS.
Throughput (Run Time) 4.5 minutes15.0 minutesHILIC allows rapid elution of polar compounds while maintaining distinct peak shapes, tripling laboratory throughput.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every analytical batch must include a double blank (matrix only), a single blank (matrix + Internal Standard), and a full calibration curve. This isolates the root cause of any baseline noise—differentiating between solvent contamination, autosampler carryover, or endogenous matrix interference.

Step 1: Sample Preparation via Mixed-Mode Solid Phase Extraction (SPE)

Because the secondary amine is positively charged at physiological pH, a Mixed-Mode Cation Exchange (MCX) SPE cartridge is used. This allows aggressive washing of neutral and acidic interferences (like phospholipids) while the analyte remains ionically bound to the resin.

  • Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Pre-treatment: Dilute the sample with 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and ensure the amine is fully protonated.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate. Apply low vacuum.

  • Washing (The Critical Step): Wash with 1 mL of 2% Formic Acid in water (removes polar neutrals), followed by 1 mL of 100% Methanol (removes hydrophobic phospholipids). The analyte remains trapped via ionic interaction.

  • Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the cation exchange resin.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of HILIC mobile phase.

Step 2: Chromatographic & Mass Spectrometric Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B (highly organic to retain the polar analyte in HILIC mode), ramp down to 50% B over 3 minutes, hold for 0.5 min, and re-equilibrate at 90% B.

  • Detection: Electrospray Ionization (ESI) in Positive mode. Monitor the specific MRM transition for 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol (e.g., [M+H]+→ specific fragment).

Workflow A 1. Plasma Sample (Spiked with IS) B 2. Mixed-Mode SPE (Cation Exchange) A->B C 3. Elution & Drying (5% NH4OH in MeOH) B->C D 4. Reconstitution (HILIC Mobile Phase) C->D E 5. LC-MS/MS (ESI+, MRM Mode) D->E

Figure 1: Optimized LC-MS/MS sample preparation and analysis workflow.

Regulatory Validation Framework

To ensure the data is legally and scientifically defensible for drug development, the method must be validated according to the [1] and the [2].

Key Validation Parameters & Causality
  • Selectivity & Specificity: Analyze blank plasma from 6 independent sources (including hemolyzed and lipemic lots). Causality: Ensures that naturally occurring biological molecules do not produce peaks >20% of the LLOQ response, guaranteeing that the signal is exclusively from the pyrazole derivative.

  • Matrix Effect & Recovery: Evaluated using the post-extraction spike method. Causality: By comparing the peak area of analyte spiked after extraction to a neat standard, you isolate ionization suppression (Matrix Factor). By comparing analyte spiked before extraction to the post-extraction spike, you determine the physical extraction efficiency (Recovery). The IS-normalized Matrix Factor must have a Coefficient of Variation (CV) ≤ 15%.

  • Accuracy & Precision (A&P): Assessed using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three independent batches. Criteria: Mean bias must be within ±15% of the nominal value (±20% at LLOQ), and precision (CV) must be ≤15% (≤20% at LLOQ).

  • Stability: The[1] explicitly requires stability to be proven under the exact conditions samples will experience. This includes Benchtop stability (room temp for processing duration), Freeze-Thaw stability (minimum 3 cycles at -80°C), and Long-term storage stability.

Validation Root ICH M10 / FDA Validation N1 Selectivity (6 Blank Lots) Root->N1 N2 Linearity (R² ≥ 0.99) Root->N2 N3 Accuracy & Precision (≤15% CV/Bias) Root->N3 N4 Matrix Effect (Post-Spike Evaluation) Root->N4 N5 Stability (F/T, Benchtop, Long-term) Root->N5

Figure 2: Core bioanalytical method validation parameters per ICH M10.

Summary of Validation Acceptance Criteria
Validation ParameterICH M10 / FDA 2018 Acceptance Criteria
Calibration Curve Minimum 6 non-zero standards; ±15% of nominal (±20% at LLOQ).
Intra/Inter-Assay Precision CV ≤ 15% for Low, Mid, High QCs; CV ≤ 20% for LLOQ.
Intra/Inter-Assay Accuracy Bias within ±15% of nominal; ±20% for LLOQ.
Carryover Blank injected after ULOQ must be ≤ 20% of LLOQ signal.
Dilution Integrity Spiked samples above ULOQ diluted with blank matrix must yield ≤ 15% bias/CV.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). European Medicines Agency.[Link]

Sources

A Researcher's Guide to Ensuring Reproducibility for Novel G-Protein Coupled Receptor Modulators: A Comparative Analysis of Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Reproducibility with Novel Compounds

In the field of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most significant hurdles is ensuring that the biological activity observed in initial screens is robust and reproducible.[1][2][3] The compound at the center of this guide, 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol , is a novel pyrazole derivative. While the pyrazole scaffold is known to be present in various biologically active molecules, this specific compound is not widely characterized in public literature.[4][5][6]

This guide provides a framework for researchers and drug development professionals on how to approach the biological characterization of such a novel compound, with a laser focus on assay reproducibility. To illustrate these principles, we will proceed with a scientifically-grounded, hypothetical scenario: our compound, which we will refer to as "Pyrazolamine-E," has been identified as a potential modulator of the Beta-2 Adrenergic Receptor (β2AR) , a well-characterized G-protein coupled receptor (GPCR).[7]

The principles and methodologies detailed herein are designed to be broadly applicable for any novel compound targeting a GPCR. Our objective is to provide a comparative analysis of two distinct, widely-used assay formats, offering the in-depth technical details and scientific rationale necessary to build a self-validating and reproducible experimental program. Adherence to rigorous assay validation standards, such as those outlined by the FDA, is critical for ensuring data integrity throughout the drug development process.[8][9]

Chapter 1: A Comparative Overview of Assay Selection

The choice of a primary assay is a critical decision that influences the entire discovery cascade. It dictates not only the type of data generated but also the throughput, cost, and potential for artifacts. For a GPCR like the β2AR, which signals through the Gs protein to stimulate cyclic AMP (cAMP) production, we have several excellent assay options.[7][10] We will compare two orthogonal approaches: a direct binding assay and a functional, cell-based assay.

  • Assay A: Radioligand Binding Assay. This is a classic, direct method used to determine the affinity of a test compound for a receptor.[7][11] It measures the ability of the unlabeled test compound (Pyrazolamine-E) to compete with a radiolabeled ligand for binding to the β2AR.

  • Assay B: Luminescent cAMP Accumulation Assay. This is a functional, cell-based assay that measures the downstream consequence of receptor activation—the production of the second messenger cAMP.[10][12][13] It provides information on whether the compound is an agonist (activator) or antagonist (blocker) of the receptor.

The table below summarizes the key characteristics of each approach.

Parameter Radioligand Binding Assay Luminescent cAMP Assay (e.g., GloSensor™)
Principle Competition for receptor binding between a radiolabeled ligand and the test compound.[7][11]Measures agonist-induced cAMP production via a luciferase-based biosensor in living cells.[10]
Endpoint Measures binding affinity (Ki).Measures functional potency (EC50) or inhibition (IC50).
Throughput Moderate to High.High to Very High.
Advantages Direct measurement of target engagement; well-established methodology.[7]Provides functional data (agonism/antagonism); high sensitivity; non-lytic format allows kinetic reads.[10]
Disadvantages Requires handling of radioactive materials; does not differentiate functional activity (agonist vs. antagonist).[14]Indirect measure of binding; susceptible to off-target effects that modulate cAMP levels.
Relevance Lead Optimization, Structure-Activity Relationship (SAR).Primary High-Throughput Screening (HTS), Lead Characterization.

Chapter 2: Protocols for Assessing Reproducibility

Reproducibility is not an accident; it is the result of meticulous planning and execution.[15][16][17] Below are detailed, step-by-step protocols for our two selected assays. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Pyrazolamine-E for the human β2AR.

Rationale: This assay directly quantifies the interaction between the compound and the receptor target. By measuring the displacement of a known high-affinity radioligand, we can calculate the inhibitory constant (Ki) of our test compound, a critical parameter for understanding its potency at the molecular level.[7]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis mem_prep Prepare Cell Membranes (Expressing β2AR) incubation Incubate: Membranes + Radioligand + Compound mem_prep->incubation radioligand Prepare Radioligand ([3H]-DHA) radioligand->incubation compound Prepare Pyrazolamine-E (Serial Dilution) compound->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation ic50 Calculate IC50 scintillation->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human β2AR.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.

    • Rationale: Isolating the cell membranes enriches the sample for the receptor of interest, increasing the signal-to-noise ratio.[18][19]

  • Assay Plate Setup (96-well format):

    • Add 50 µL of binding buffer to "Total Binding" wells.

    • Add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol) to "Non-Specific Binding" (NSB) wells.

    • Add 50 µL of serially diluted Pyrazolamine-E to the "Competition" wells.

    • Rationale: NSB wells are crucial to quantify and subtract the portion of radioligand that binds to non-receptor components, ensuring the final signal represents specific binding.[18]

  • Incubation:

    • Add 150 µL of the membrane preparation to all wells.

    • Add 50 µL of radioligand (e.g., [3H]-Dihydroalprenolol, [3H]-DHA) at a concentration near its Kd value.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[19]

    • Rationale: Reaching binding equilibrium is essential for accurate affinity calculations.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Rationale: Rapid filtration minimizes the dissociation of the radioligand-receptor complex, preserving the equilibrium state for measurement.[11]

Protocol 2: GloSensor™ cAMP Assay

This protocol is designed to measure the effect of Pyrazolamine-E on cAMP production in living cells.

Rationale: This functional assay determines the biological consequence of receptor binding. It can differentiate between agonists (which increase cAMP), antagonists (which block agonist-induced cAMP increase), and inverse agonists (which decrease basal cAMP levels). The live-cell, non-lytic format allows for kinetic measurements.[10]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Plate Cells Expressing GloSensor™ & β2AR equilibration Equilibrate Cells with GloSensor™ Reagent cell_prep->equilibration agonist_mode Add Pyrazolamine-E equilibration->agonist_mode antagonist_mode Add Pyrazolamine-E then Agonist (Isoproterenol) equilibration->antagonist_mode compound Prepare Pyrazolamine-E (Serial Dilution) compound->agonist_mode compound->antagonist_mode read Read Luminescence (Kinetic or Endpoint) agonist_mode->read antagonist_mode->read dose_response Plot Dose-Response Curve read->dose_response ec50_ic50 Calculate EC50/IC50 dose_response->ec50_ic50

Caption: Workflow for a luminescent cAMP functional assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293) stably co-expressing the human β2AR and the GloSensor™-22F cAMP plasmid.

    • Seed cells into a white, opaque 384-well assay plate and incubate overnight.

    • Rationale: Using a stable cell line ensures consistent expression levels of the receptor and biosensor, a key factor for reproducibility. The opaque plate minimizes well-to-well crosstalk in luminescence assays.

  • Reagent Equilibration:

    • Remove the culture medium from the cells.

    • Add CO2-independent buffer containing the GloSensor™ cAMP Reagent.

    • Incubate for 2 hours at room temperature to allow the reagent to enter the cells and equilibrate.

    • Rationale: This pre-incubation step is critical for the substrate to be available for the luciferase enzyme, ensuring a stable baseline signal before compound addition.[10]

  • Compound Addition and Measurement:

    • For Agonist Mode: Add serially diluted Pyrazolamine-E to the wells.

    • For Antagonist Mode: Add serially diluted Pyrazolamine-E and incubate for 15-30 minutes. Then, add a known β2AR agonist (e.g., Isoproterenol) at its EC80 concentration.

    • Place the plate in a plate reader and measure luminescence immediately. Kinetic reads can be taken over 30-60 minutes.

    • Rationale: Running the assay in both agonist and antagonist modes provides a comprehensive functional profile of the compound.

  • Data Analysis:

    • Normalize the data to a positive control (e.g., max Isoproterenol response) and a negative control (vehicle).

    • Plot the normalized response against the log concentration of Pyrazolamine-E.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Chapter 3: Data Interpretation and Quality Control

Generating data is only half the battle; ensuring its quality is paramount. A key statistical parameter for assessing the quality and reproducibility of an assay, particularly in a screening context, is the Z'-factor (Z-prime).[20][21][22]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Interpretation of Z'-factor Values: [20][23][24]

  • Z' ≥ 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' ≤ 0: An unsuitable assay.

Below is a table of hypothetical, yet realistic, data comparing the performance of our two assays for Pyrazolamine-E, which we will assume acts as an antagonist in this scenario.

Parameter Radioligand Binding Assay GloSensor™ cAMP Assay (Antagonist Mode)
Endpoint Binding Affinity (Ki)Functional Inhibition (IC50)
Result (Mean ± SD, n=3) Ki = 78 ± 9.5 nMIC50 = 155 ± 21 nM
Positive Control 10 µM Propranolol10 µM Isoproterenol (agonist)
Negative Control DMSO VehicleDMSO Vehicle + Isoproterenol
Z'-Factor 0.780.82
Coefficient of Variation (CV%) 12.2%13.5%

Analysis of Hypothetical Data:

  • The Z'-factors for both assays are well above 0.7, indicating excellent quality and a robust signal window, making them highly reproducible.[20][23]

  • The Ki value from the binding assay is approximately two-fold more potent than the IC50 from the functional assay. This is a common and expected finding. Binding assays measure direct interaction in a simplified system (membranes), while functional assays occur in a more complex, living cell environment where factors like cell permeability and signaling amplification can influence the apparent potency.[14][25]

  • The low coefficient of variation across three independent experiments demonstrates good inter-assay reproducibility.

Chapter 4: Achieving Reproducibility - A Synthesis

The ultimate goal is to build a dataset that is trustworthy and reproducible, both within and between laboratories.[1][26] Our comparative analysis of a direct binding and a functional cell-based assay for the hypothetical β2AR modulator, Pyrazolamine-E, provides a clear path toward this goal.

Key Insights for Ensuring Reproducibility:

  • Orthogonal Validation: The strong correlation between the binding affinity (Ki) and functional potency (IC50) from two mechanistically different assays provides high confidence that Pyrazolamine-E's activity is due to on-target engagement of the β2AR. Relying on a single assay type can be misleading.[27]

  • Statistical Rigor: The consistent calculation and monitoring of the Z'-factor for every experiment is a non-negotiable quality control step. An assay with a Z'-factor below 0.5 should not be used for decision-making until it has been optimized.[20][24]

  • Protocol Standardization: Meticulous attention to detail in the experimental protocols is critical. Factors such as cell passage number, reagent source and concentration, and incubation times must be strictly controlled and documented.[3]

  • System Suitability: Before analyzing test compounds, every assay plate must demonstrate the suitability of the system. This includes confirming that the dynamic range between positive and negative controls is stable and that the Z'-factor meets the pre-defined acceptance criteria.

By employing two distinct, high-quality assays and rigorously monitoring their performance, researchers can confidently characterize novel compounds like Pyrazolamine-E. This dual-pronged approach not only validates the primary findings but also provides a richer, more nuanced understanding of the compound's pharmacology, paving the way for successful downstream development.

References

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Vertex AI Search.
  • The Z prime value (Z´). BMG LABTECH.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Z-factor. Wikipedia.
  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. PubMed.
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed.
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols for the handling and disposal of the novel research compound, 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol. As a matter of scientific integrity, it is crucial to acknowledge that a comprehensive Safety Data Sheet (SDS) for this specific molecule is not yet established. Therefore, this guide is built upon a conservative risk assessment, synthesizing data from structurally analogous compounds, namely pyrazole derivatives and amino alcohols, to ensure the highest level of safety for all laboratory personnel.

Our approach is grounded in the principle of assuming a higher hazard profile in the absence of complete data. Pyrazole-containing compounds can exhibit harmful properties, including skin, eye, and respiratory irritation[1][2][3][4][5]. Similarly, amino alcohols may be corrosive, capable of causing severe skin and eye damage, and may present reproductive health risks[6]. Consequently, the following protocols are designed to provide robust protection against these potential hazards.

Hazard Profile Analysis

Based on its constituent functional groups, 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol presents the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Both pyrazoles and amino alcohols are known to cause irritation, and in some cases, severe burns and eye damage[2][4][5][6].

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation[1][2][3].

  • Harmful if Swallowed: Ingestion may be harmful[2][3][7].

  • Unknown Long-Term Effects: As a novel compound, chronic toxicity, mutagenicity, and carcinogenicity have not been determined. A cautious approach is mandatory.

Personal Protective Equipment (PPE) Protocol

Adherence to a stringent PPE protocol is the most critical line of defense against exposure. The required level of PPE is dictated by the scale and nature of the procedure being performed. All personnel handling this compound are required to wear, at a minimum, long pants and closed-toe shoes[8].

Core PPE Requirements (For All Handling Procedures)

This foundational level of PPE is mandatory for any task involving 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol, regardless of quantity.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned to protect against splashes and contamination[9].

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement[8][9][10]. Safety glasses do not offer sufficient protection against chemical splashes[11].

  • Hand Protection: Double-gloving with nitrile gloves is required for incidental contact. Nitrile provides good resistance against a range of chemicals but can be penetrated quickly[12]. Should a glove come into contact with the compound, it must be removed and replaced immediately, followed by hand washing[11].

Task-Specific PPE Enhancements

For procedures with elevated risk, the core PPE must be supplemented as detailed in the table below.

Task / ProcedureRequired PPE Enhancements (in addition to Core PPE)Rationale
Weighing & Solid Transfers N95 Respirator (or higher)To prevent inhalation of fine powders or dusts. Always perform in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions / Dilutions Face Shield (worn over chemical splash goggles)Provides an additional layer of protection against splashes to the entire face when handling liquids[9][10][11].
Running Reactions / Workups (Volume > 50 mL) Face Shield (worn over chemical splash goggles), Chemical-resistant Apron (e.g., Neoprene or Butyl Rubber)Protects the body and face from larger volume splashes or potential exothermic events[12].
Handling Chemicals of Unknown Toxicity Silver Shield® or similar high-resistance laminate gloves worn under outer nitrile gloves.Provides superior protection against a broader range of chemicals when toxicological data is unavailable[9].
PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Flow cluster_start Initial Assessment cluster_ppe Required PPE start Start: Handling 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol task_assessment What is the task? start->task_assessment weighing Weighing Solid task_assessment->weighing Solid Transfer solution_prep Preparing Solution task_assessment->solution_prep Liquid Handling reaction Running Reaction / Workup task_assessment->reaction Reaction core_ppe Core PPE: - Flame-Resistant Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles weighing->core_ppe respirator Add N95 Respirator weighing->respirator solution_prep->core_ppe face_shield Add Face Shield solution_prep->face_shield reaction->core_ppe reaction->face_shield apron Add Chemical Apron reaction->apron

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Safe Handling and Storage

Handling Protocol
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[1].

  • Static and Ignition Control: While not confirmed, related compounds may be flammable. Keep away from open flames, hot surfaces, and use non-sparking tools[1].

  • Avoid Contamination: Do not touch lab equipment such as phones, computers, or door handles with gloved hands[12].

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[3][13].

Storage Protocol
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][7].

  • For long-term stability and to prevent potential oxidation of the amino alcohol moiety, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended[1][14].

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: At the point of generation, all waste contaminated with 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol must be segregated into a designated, clearly labeled hazardous waste container[15].

  • Solid Waste: All contaminated disposable items, including gloves, pipette tips, and weighing papers, must be collected in a container labeled "Solid Chemical Waste"[15].

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a container labeled "Non-Halogenated Organic Waste."

  • Prohibited Disposal: NEVER dispose of this compound or its containers in the regular trash or down the drain[15]. This is a serious regulatory violation and can harm the environment.

  • Institutional Guidelines: Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines[15].

References

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